1,4-dimethyl-1H-1,2,3-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAWOLWHEQUTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570560 | |
| Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-43-0 | |
| Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1,4-dimethyl-1H-1,2,3-triazole, a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science.[1] The document details a standard synthetic methodology, purification techniques, and a full spectroscopic and physical characterization of the title compound.
Synthesis of this compound
The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including this compound, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the corresponding 1,4-disubstituted triazole with high regioselectivity and yield. For the synthesis of this compound, the reactants are methyl azide and propyne.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Methyl azide (or a precursor for its in situ generation, such as sodium azide and a methylating agent)
-
Propyne (can be bubbled as a gas or generated in situ)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne source (propyne) in a 1:1 mixture of tert-butanol and water.
-
Addition of Azide: Add methyl azide (1.1 equivalents) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary but are often complete within 1 to 24 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the key analytical data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| CAS Number | 60166-43-0 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is characterized by the absence of a triazole ring proton, confirming the 1,4-disubstitution pattern.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | s | 1H | H-5 (Triazole ring) |
| ~ 4.0 - 4.5 | s | 3H | N-CH₃ |
| ~ 2.0 - 2.5 | s | 3H | C-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 150 | C-5 (Triazole ring) |
| ~ 120 - 130 | C-4 (Triazole ring) |
| ~ 35 - 40 | N-CH₃ |
| ~ 10 - 15 | C-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak is observed at m/z 98, corresponding to [M+H]⁺.[1] Characteristic fragmentation patterns include the loss of a nitrogen molecule (N₂) and a methyl radical.[1]
| m/z | Assignment |
| 98 | [M+H]⁺ |
Experimental Workflow and Signaling Pathways
The synthesis of this compound via the CuAAC reaction follows a well-defined workflow.
References
1,4-dimethyl-1H-1,2,3-triazole chemical properties and structure
An In-depth Technical Guide to 1,4-dimethyl-1H-1,2,3-triazole
Introduction
This compound is a heterocyclic aromatic compound belonging to the triazole family.[1] This family is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.[1] Specifically, 1,2,3-triazole isomers have the nitrogen atoms in adjacent positions. The 1,4-disubstituted pattern, as seen in this compound, is of particular interest in various scientific fields due to its unique chemical properties and synthetic accessibility, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The 1,2,3-triazole scaffold is recognized as a significant pharmacophore and a non-classical bioisostere in drug design, agrochemicals, and materials science, valued for its stability and ability to engage in hydrogen bonding.[1][3][4][5] The methyl groups at the N-1 and C-4 positions influence its lipophilicity and steric profile, which can in turn affect its biological activity and physical properties.[1]
Chemical Structure and Identifiers
The structural identity of this compound is defined by its specific arrangement of atoms and chemical descriptors.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The key chemical identifiers and properties of this compound are summarized below. This data is crucial for substance identification, purity assessment, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₃ | [1][6] |
| Molecular Weight | 97.12 g/mol | [1][6] |
| IUPAC Name | This compound | [1][6] |
| CAS Number | 60166-43-0 | [1][6] |
| SMILES | CC1=CN(N=N1)C | [1][6] |
| InChI | InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 | [1][6] |
| InChIKey | OJAWOLWHEQUTDE-UHFFFAOYSA-N | [1][6] |
| Elemental Analysis (Theoretical) | C: 49.48%, H: 7.27%, N: 43.25% | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is characteristic for the 1,4-disubstituted pattern. It typically shows two singlets: one for the N-methyl group around δ 4.0-4.5 ppm and another for the C-methyl group around δ 2.0-2.5 ppm. The absence of a signal for the triazole ring proton confirms the substitution pattern.[1]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Signals for the C4 and C5 carbons of the triazole ring typically appear in the ranges of 139-149 ppm and 122-128 ppm, respectively.[7]
-
Infrared (IR) Spectroscopy: IR spectra of triazoles show characteristic absorption bands that can be used to identify the ring structure and functional groups.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[10]
-
UV-Visible Spectroscopy: Triazoles generally exhibit π-π* transitions in the UV-Vis spectrum, typically in the range of 250-350 nm.[1]
Experimental Protocols
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most famously achieved with high regioselectivity using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). An alternative innovative approach involves the reaction of β-carbonyl phosphonates with azides.
Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is a cornerstone of "click chemistry" and reliably produces 1,4-disubstituted triazoles.[1][2][7] The synthesis of this compound would involve the cycloaddition of methylazide and propyne.
Methodology:
-
Reactant Preparation: A suitable solvent (e.g., DMSO, H₂O/t-BuOH mixture) is chosen. The alkyne (propyne) and the azide (methylazide) are dissolved in the solvent.
-
Catalyst Introduction: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is added to the reaction mixture.[11][12] Often, a reducing agent like sodium ascorbate is added to a copper(II) salt (e.g., CuSO₄) to generate the active Cu(I) catalyst in situ.[13]
-
Reaction Execution: The reaction is stirred at room temperature. The progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, usually by silica gel column chromatography, to yield the pure this compound.
Protocol 2: Synthesis from β-Carbonyl Phosphonates and Azides
This method provides an alternative route to 1,4-disubstituted triazoles.[1]
Methodology:
-
Reactant Preparation: Diethyl (1-oxopropyl)phosphonate (the β-carbonyl phosphonate precursor) and methylazide are dissolved in dimethyl sulfoxide (DMSO).
-
Base Addition: Cesium carbonate (Cs₂CO₃, 2.0 equivalents) is added as a base.[1] The cesium is believed to form a chelated enolate intermediate that facilitates the cycloaddition.[1][14]
-
Reaction Execution: The mixture is stirred at room temperature for a period of 1-24 hours.[1] The reaction is monitored by TLC to determine completion.
-
Work-up and Purification: The work-up and purification steps are similar to those described in Protocol 1, involving extraction and column chromatography to isolate the final product. Yields for this method are reported to be in the range of 70-99%.[1]
Protocol 3: General Spectroscopic Characterization
Methodology:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[7][15] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[15]
-
IR Spectroscopy: IR spectra are recorded on a FT-IR spectrometer.[15] Samples can be prepared as KBr pellets or analyzed as a thin film.[15]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is performed to confirm the elemental composition.[15] Electrospray ionization (ESI) is a common technique used for this analysis.[15]
Applications in Research and Drug Development
The 1,2,3-triazole ring is a highly versatile scaffold in medicinal chemistry and drug discovery.[3][4] Its stability, aromaticity, and capacity for hydrogen bonding make it an excellent linker or a bioisosteric replacement for other functional groups like amides or phenyl rings.[1][4] Derivatives of 1H-1,2,3-triazoles have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][3][5][13] The specific 1,4-disubstitution pattern is particularly valuable due to its predictable and high-yield synthesis via click chemistry.[5]
The drug discovery process for novel triazole-based compounds typically follows a structured workflow.
Caption: A typical drug discovery workflow for novel triazole derivatives.
Conclusion
This compound serves as a fundamental example of the synthetically accessible and chemically robust 1,4-disubstituted 1,2,3-triazole scaffold. Its well-defined structure and properties, characterized by straightforward spectroscopic signatures, make it an important compound for foundational research. The reliable synthetic protocols, particularly the CuAAC reaction, allow for its easy incorporation into more complex molecular architectures, underpinning the widespread use of the triazole core in the development of new pharmaceuticals, functional materials, and agrochemicals.
References
- 1. Buy this compound | 60166-43-0 [smolecule.com]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]
- 6. This compound | C4H7N3 | CID 15257142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound(60166-43-0) 1H NMR spectrum [chemicalbook.com]
- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
Spectroscopic Profile of 1,4-dimethyl-1H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1,4-dimethyl-1H-1,2,3-triazole, a molecule of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and verification of these findings.
Core Spectroscopic Data
The structural characterization of this compound is definitively achieved through a combination of spectroscopic techniques. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information regarding the connectivity and chemical environment of the atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.0 - 4.5 | Singlet | N-CH₃ |
| ~2.0 - 2.5 | Singlet | C-CH₃ |
Note: The absence of a signal in the typical aromatic proton region (~7-8 ppm) for the triazole ring proton confirms the 1,4-disubstitution pattern.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C4 |
| Data not available in search results | C5 |
| Data not available in search results | N-CH₃ |
| Data not available in search results | C-CH₃ |
A referenced source indicates the availability of ¹³C NMR data in J. Chem. Soc., Perkin Trans. 2, 1976, 736; however, the specific chemical shifts were not accessible in the provided search results.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 1570 - 1550 | N=N stretch |
| 1600 - 1411 | C-N stretches |
Note: The absence of a broad absorption band in the 2500-3300 cm⁻¹ region indicates the lack of an N-H bond, consistent with the N-methylation of the triazole ring.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 98 | [M+H]⁺ |
| 97 | [M]⁺ |
Note: The molecular weight of this compound is 97.12 g/mol .[2] The observation of the molecular ion peak and its protonated form confirms the identity of the compound.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for specific instrumentation and sample characteristics.
Synthesis of this compound
A common and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound, this involves the reaction of methylazide with propyne in the presence of a copper(I) catalyst.[1]
References
An In-Depth Technical Guide to 1,4-Dimethyl-1H-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethyl-1H-1,2,3-triazole is a heterocyclic organic compound belonging to the triazole family. Its structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, with methyl groups attached at the 1 and 4 positions.[1] This substitution pattern imparts specific physical and chemical properties that make it a molecule of interest in various fields, including medicinal chemistry and materials science. The presence of the methyl groups can enhance lipophilicity, potentially improving the membrane permeability of drug candidates derived from this scaffold.[1]
This technical guide provides a comprehensive overview of the physical properties, synthesis, and purification of this compound, intended for use by researchers and professionals in drug development and related scientific disciplines.
Core Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₃ | [1][2] |
| Molecular Weight | 97.12 g/mol | [1][2] |
| CAS Number | 60166-43-0 | [1][2] |
| Appearance | Not specified in literature | |
| Melting Point | Not available in cited literature | |
| Boiling Point | Not available in cited literature | |
| Density | Not available in cited literature | |
| Solubility | Soluble in water | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | The proton NMR spectrum is expected to show two singlets for the two methyl groups. The N-methyl group (N-CH₃) typically appears around δ 4.0-4.5 ppm, while the C-methyl group (C-CH₃) appears around δ 2.0-2.5 ppm. | [1] |
| ¹³C NMR | The carbon NMR spectrum will show characteristic signals for the triazole ring carbons and the two methyl carbons. | [1] |
| UV-Vis | Triazoles generally exhibit π-π* transitions in the range of 250-350 nm. | [1] |
| Elemental Analysis | Theoretical values: C, 49.48%; H, 7.27%; N, 43.25%. | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent and highly regioselective approach.[1]
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. For the synthesis of this compound, the reactants would be methyl azide and propyne.
Materials:
-
Methyl azide
-
Propyne
-
Copper(I) iodide (CuI) or other Cu(I) source
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF, t-BuOH/H₂O mixture)
General Procedure:
-
In a reaction vessel, dissolve the alkyne (propyne) and the azide (methyl azide) in the chosen solvent.
-
Add the copper(I) catalyst and the base to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution (e.g., ammonium chloride) and extracting the product with an organic solvent.
Synthesis via α-Substituted-β-Ketophosphonates
An alternative regioselective synthesis involves the reaction of an α-substituted-β-ketophosphonate with an azide in the presence of a base.
Materials:
-
An appropriate α-substituted-β-ketophosphonate
-
Methyl azide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
General Procedure:
-
To a solution of the α-substituted-β-ketophosphonate (1.0 equivalent) in DMSO, add cesium carbonate (2.0 equivalents).
-
Stir the mixture for a short period (e.g., 10 minutes).
-
Add a solution of methyl azide (1.2 equivalents) in DMSO to the reaction mixture.
-
Stir the reaction at room temperature for the required time (typically monitored by TLC).
-
After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine to remove DMSO and inorganic salts.
Purification Protocol
The purification of this compound from the crude reaction mixture is essential to obtain a high-purity product. A general approach involves column chromatography followed by recrystallization if necessary.
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Eluent: A solvent system with appropriate polarity to separate the product from impurities. A gradient of hexane and ethyl acetate is often effective for triazole derivatives.
-
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The silica gel with the adsorbed product is then loaded onto the top of a prepared silica gel column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure.
-
Recrystallization:
If further purification is needed, recrystallization can be performed.
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Procedure:
-
Dissolve the partially purified product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Logical Workflow and Signaling Pathways
The synthesis and purification of this compound follow a logical experimental workflow. While this small molecule is not directly involved in signaling pathways in the same way a protein or a complex drug molecule is, its synthesis is a key step in the development of new chemical entities that may modulate such pathways.
Caption: A logical workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides essential information on the physical properties, synthesis, and purification of this compound. While some physical data points remain to be experimentally determined and reported in the literature, the synthetic routes and characterization methods are well-established for this class of compounds. The provided protocols offer a solid foundation for researchers and professionals to synthesize and purify this versatile chemical building block for applications in drug discovery and materials science.
References
mechanism of 1,4-dimethyl-1H-1,2,3-triazole synthesis
An In-depth Technical Guide to the Synthesis of 1,4-dimethyl-1H-1,2,3-triazole
This guide provides a comprehensive overview of the primary synthetic methodologies for this compound, with a focus on reaction mechanisms, experimental protocols, and quantitative data. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound is a heterocyclic compound belonging to the triazole family. The 1,2,3-triazole core is a significant structural motif in medicinal chemistry and materials science due to its stability, aromatic nature, and ability to form hydrogen bonds.[1][2] The synthesis of specifically substituted triazoles, such as the 1,4-dimethyl derivative, is of great interest for the development of novel pharmaceuticals and functional materials. This document details the core synthetic routes, with a primary focus on the highly regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Synthetic Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] It is a prime example of "click chemistry," characterized by its high yield, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[1][4][5] For the synthesis of this compound, this reaction involves the cycloaddition of methyl azide and propyne.
Mechanism of CuAAC
The currently accepted mechanism for the CuAAC reaction involves several key steps. It begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne (propyne). This intermediate then coordinates with the azide (methyl azide). A subsequent cyclization step forms a six-membered copper-containing ring, which then undergoes rearrangement and protonation to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[1]
Experimental Protocol: CuAAC Synthesis
The following is a representative protocol for the synthesis of this compound via CuAAC. This protocol is a synthesis of common procedures found in the literature.
-
Materials :
-
Methyl azide (handle with extreme care due to its explosive nature; often generated in situ).
-
Propyne (can be bubbled through the reaction mixture).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate.
-
Solvent: A mixture of water and a tertiary alcohol (e.g., t-butanol) is common.
-
-
Procedure :
-
In a well-ventilated fume hood, dissolve copper(II) sulfate pentahydrate (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%) in a degassed mixture of water and t-butanol (1:1 v/v).
-
Add methyl azide (1.0 equivalent) to the solution.
-
Bubble propyne gas through the reaction mixture or add a suitable propyne precursor.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data for CuAAC
The CuAAC reaction is known for its high efficiency. The table below summarizes typical reaction parameters.
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH | Room Temp. | 12-24 | >95 | [4] |
| CuI | CH₃CN/H₂O | Room Temp. | 12 | 90 | [6][7] |
| [CuBr(PPh₃)₃] | Dichloromethane | Room Temp. | 1-2 | >90 | [8] |
Alternative Synthetic Routes
While CuAAC is the most common method, other routes to synthesize 1,4-disubstituted triazoles exist.
Synthesis from β-Carbonyl Phosphonates and Azides
This method provides a regioselective route to 1,4- and 1,5-disubstituted triazoles. For the synthesis of a 1,4-dimethyl derivative, appropriate β-carbonyl phosphonate and methyl azide would be used.[9]
-
Mechanism : The reaction is typically base-catalyzed (e.g., Cesium Carbonate) and proceeds through a cesium-chelated enolate intermediate which then reacts with the azide.[1][9]
-
Experimental Protocol :
-
Mix the appropriate α-substituted-β-ketophosphonate (1.0 equiv) and cesium carbonate (2.0 equiv) in DMSO for 10 minutes.[9]
-
Inject a solution of methyl azide (1.2 equiv) in DMSO into the mixture.[9]
-
Stir at room temperature and monitor by TLC.[1]
-
After completion (typically 1-24 hours), dilute with ethyl acetate and wash with brine to remove DMSO.[1][9]
-
Extract the aqueous layer with ethyl acetate if necessary.
-
Dry the combined organic layers and purify by chromatography.
-
-
Quantitative Data :
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cs₂CO₃ | DMSO | Room Temp. | 1-24 | 70-99 | [1][9] |
Regioselectivity: CuAAC vs. RuAAC
The choice of metal catalyst is crucial for controlling the regioselectivity of the azide-alkyne cycloaddition. While copper(I) catalysts yield 1,4-disubstituted triazoles, ruthenium(II) catalysts, in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), exclusively produce the 1,5-disubstituted isomer.[10][11][12]
The mechanism of RuAAC differs significantly from CuAAC. It is proposed to proceed through an oxidative coupling pathway to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-triazole product.[11][13][14]
General Experimental Workflow
The overall process for the synthesis and purification of this compound can be summarized in the following workflow.
Conclusion
The synthesis of this compound is most efficiently and regioselectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method, a cornerstone of click chemistry, offers high yields under mild conditions. Alternative methods, such as those employing β-carbonyl phosphonates, also provide viable routes. The understanding and application of these synthetic strategies are crucial for the advancement of medicinal chemistry and materials science, enabling the targeted design and creation of novel molecular architectures.
References
- 1. Buy this compound | 60166-43-0 [smolecule.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,4-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This guide provides a detailed technical overview of the CuAAC reaction, with a specific focus on the synthesis of 1,4-dimethyl-1H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science.
Reaction Overview and Mechanism
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer.[2] This reaction is prized for its reliability, mild reaction conditions, high yields, and tolerance of a wide range of functional groups.[3][4]
The catalytic cycle, as illustrated below, is initiated by the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, leading to a six-membered metallacycle. Subsequent cyclization and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Protocols
Representative Experimental Protocol:
Materials:
-
Methylazide (or a suitable precursor such as azidomethyl p-tolyl sulfone)
-
Propyne (condensed or as a solution in a suitable solvent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and tert-butanol, or DMF)
-
Deionized water
-
tert-Butanol
Procedure:
-
In a well-ventilated fume hood, a reaction vessel is charged with a solution of propyne in the chosen solvent system (e.g., 1:1 water/tert-butanol).
-
To this solution, methylazide (or its precursor) is added, followed by the addition of copper(II) sulfate pentahydrate (typically 1-5 mol%).
-
The reaction is initiated by the addition of a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes typical reaction parameters for the CuAAC synthesis of 1,4-disubstituted triazoles, which can be considered as a starting point for the optimization of the synthesis of this compound.
| Parameter | Typical Range/Value | Reference/Notes |
| Reactant Ratio | Azide:Alkyne (1:1 to 1:1.2) | A slight excess of the alkyne can be used. |
| Copper Source | CuSO₄·5H₂O, CuI, Cu(OAc)₂ | CuSO₄·5H₂O with a reducing agent is common. |
| Catalyst Loading | 1 - 10 mol% | Lower loadings are preferred for greener synthesis. |
| Reducing Agent | Sodium Ascorbate | Typically used in slight excess to the copper catalyst. |
| Solvent | H₂O/t-BuOH, DMF, DMSO, CH₃CN | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 80 °C | Most reactions proceed efficiently at room temperature. |
| Reaction Time | 1 - 24 hours | Reaction times are dependent on the specific substrates and conditions.[5] |
| Yield | 70 - 99% | High yields are a hallmark of the CuAAC reaction.[5] |
Experimental Workflow
The general workflow for a typical CuAAC synthesis is outlined below.
Caption: General experimental workflow for CuAAC.
Safety Considerations
-
Azides: Low molecular weight organic azides can be explosive and should be handled with extreme caution. It is often preferable to generate them in situ.
-
Propyne: Propyne is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.
-
Copper Salts: Copper salts are toxic and should be handled with appropriate personal protective equipment.
This guide provides a foundational understanding of the CuAAC reaction for the synthesis of this compound. Researchers are encouraged to consult the primary literature for the most up-to-date and specific protocols. The versatility and robustness of the CuAAC reaction continue to make it an invaluable tool in modern chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buy this compound | 60166-43-0 [smolecule.com]
A Technical Guide to the Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation, owing to its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole-dipole interactions.[1] The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, in particular, has garnered significant attention due to the prevalence of this isomer in a wide array of biologically active compounds and functional materials.[1][2] This technical guide provides an in-depth overview of the core methodologies for achieving this regioselectivity, with a focus on the widely adopted "click chemistry" principles.
Introduction: The Rise of "Click Chemistry"
The concept of "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign conditions.[3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, providing exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][3][4] This reaction represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures.[1][3][4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent and widely utilized method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.
Reaction Mechanism
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate.[5][6] This is followed by the coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper(III) metallacycle. Reductive elimination then yields the desired 1,4-disubstituted 1,2,3-triazole and regenerates the copper(I) catalyst.[5][6] The coordination of the copper to the alkyne is a key step that alters the reaction mechanism from a concerted to a stepwise process, thereby controlling the regioselectivity.[7][8]
Experimental Protocols and Data
A variety of copper sources and reaction conditions can be employed for the CuAAC reaction. The in situ reduction of copper(II) salts, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) catalyst.[4][9]
Table 1: Representative CuAAC Reaction Conditions and Yields
| Entry | Alkyne | Azide | Copper Source | Reducing Agent/Ligand | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | 8 | 91 | --INVALID-LINK-- |
| 2 | Propargyl alcohol | Phenyl Azide | CuI | - | CH₂Cl₂ | 12 | 85 | --INVALID-LINK-- |
| 3 | 1-Ethynyl-4-fluorobenzene | 1-Azido-4-methylbenzene | CuCl | - | CH₂Cl₂ | 10 | 97 | [10] |
| 4 | Ethyl propiolate | Ethyl 2-azidoacetate | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 80 | [9] |
Representative Experimental Protocol for CuAAC:
To a solution of the terminal alkyne (1.0 mmol) and the azide (1.1 mmol) in a 1:1 mixture of tert-butyl alcohol and water (4 mL), a freshly prepared solution of sodium ascorbate (0.1 mmol in 300 µL of water) is added, followed by the addition of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).[9] The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography. Upon completion, the mixture is extracted with dichloromethane, and the combined organic layers are washed with water, dried over Na₂SO₄, and concentrated under reduced pressure to afford the 1,4-disubstituted 1,2,3-triazole.[9]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While the focus of this guide is on 1,4-disubstituted triazoles, it is pertinent to mention the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) as it provides a complementary regioselective route to 1,5-disubstituted 1,2,3-triazoles.[3][11][12][13] This method is particularly useful when the 1,5-isomer is the desired product. The reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl].[3][12] Unlike CuAAC, RuAAC can also be employed with internal alkynes to produce fully substituted triazoles.[12][13]
Mechanistic Contrast to CuAAC
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[3][12][14] Subsequent reductive elimination yields the 1,5-disubstituted 1,2,3-triazole.[3][12][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the use of a metal catalyst is undesirable, such as in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[][16][17] This reaction relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative, to accelerate the cycloaddition with an azide without the need for a catalyst.[][17]
Key Features and Applications
SPAAC is a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes.[] This has made it an invaluable tool for labeling biomolecules, such as glycans, proteins, and lipids, in living cells.[18] The reaction is highly efficient and regioselective, typically favoring the formation of one regioisomer.[19]
Table 2: Common Cyclooctynes Used in SPAAC
| Cyclooctyne | Abbreviation | Key Features |
| Dibenzocyclooctynol | DIBO | High reactivity, readily synthesized.[18] |
| Bicyclononyne | BCN | Good stability and reactivity.[16] |
| Dibenzoannulated cyclooctyne | DIBAC | Enhanced reactivity due to additional strain.[17] |
Experimental Workflow for SPAAC-based Bioconjugation:
Applications in Drug Development
The 1,4-disubstituted 1,2,3-triazole scaffold is a privileged structure in drug discovery. Its stability to metabolic degradation and its ability to act as a bioisostere for amide bonds make it an attractive component in the design of novel therapeutic agents.[20] Several approved drugs, such as the anticonvulsant Rufinamide and the antibiotic Tazobactam, contain a 1,2,3-triazole core.[1]
The synthetic methodologies described herein have been instrumental in the discovery of new drug candidates with a wide range of biological activities, including:
-
Anticancer agents: Triazole derivatives have shown inhibitory activity against various kinases, such as Src kinase.[2][21]
-
Antitubercular agents: A number of 1,4-disubstituted triazoles have demonstrated promising activity against Mycobacterium tuberculosis.[20]
-
Antiviral and antimicrobial agents: The triazole nucleus is a common feature in compounds with potent antiviral and antimicrobial properties.[2]
Conclusion
The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is a well-established and highly efficient process, largely due to the development of the copper-catalyzed azide-alkyne cycloaddition. This reaction, along with complementary methods like RuAAC for 1,5-isomers and SPAAC for metal-free ligations, provides a versatile toolkit for chemists in academia and industry. The continued application of these powerful synthetic strategies will undoubtedly lead to the discovery of new and improved pharmaceuticals, functional materials, and biological probes.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 17. research.wur.nl [research.wur.nl]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Advancement of N-Methylated Triazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in medicinal chemistry and drug discovery. The introduction of a methyl group onto one of the nitrogen atoms of the triazole ring, creating N-methylated triazoles, has proven to be a pivotal strategy in the development of potent and selective therapeutic agents. This methylation can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target binding affinity, and solubility. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of N-methylated triazoles, with a focus on their application in drug development.
Discovery and Historical Perspective
The history of N-methylated triazoles is intrinsically linked to the broader history of triazole synthesis. While the first synthesis of a 1,2,4-triazole derivative was reported by Swedish chemist J. A. Bladin in 1885, the intentional and regioselective synthesis of N-methylated triazoles evolved over a longer period. Early alkylation reactions of triazoles often resulted in mixtures of N1, N2, and N4-alkylated isomers, posing significant challenges for purification and characterization.
A significant milestone in the targeted synthesis of N-substituted triazoles was the development of regioselective alkylation methods. The ability to control the position of the methyl group on the triazole ring was crucial for understanding structure-activity relationships (SAR) and optimizing drug candidates. The development of drugs such as the aromatase inhibitor Vorozole and the β-lactamase inhibitor Tazobactam in the late 20th century highlighted the therapeutic potential of specifically N-substituted triazoles and spurred further research into their synthesis and biological activities. For instance, the synthesis of Vorozole involves the N-alkylation of a benzotriazole derivative, showcasing a practical application of N-methylation in the creation of a potent pharmaceutical.[1]
Synthetic Methodologies and Experimental Protocols
The synthesis of N-methylated triazoles can be broadly categorized into two approaches: direct methylation of a pre-formed triazole ring and the construction of the N-methylated triazole ring from acyclic precursors. The regioselectivity of direct N-methylation is a critical consideration, as the triazole ring possesses multiple nucleophilic nitrogen atoms.
Regioselective N-Methylation of Triazoles
The alkylation of 1,2,4-triazoles can yield a mixture of N1, N2, and N4 isomers, with the regioselectivity being influenced by factors such as the substrate, alkylating agent, solvent, and base.[2]
Experimental Protocol: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate [2]
This protocol describes a general method for the N-methylation of a substituted 1,2,4-triazole.
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate
-
Sodium methoxide (25% solution in methanol)
-
Methyl iodide
-
Methanol (anhydrous)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl 1H-1,2,4-triazole-3-carboxylate (1.27 g, 10 mmol) in anhydrous methanol (30 mL). Cool the solution to 0 °C in an ice bath.[2]
-
Deprotonation: Slowly add sodium methoxide (25% solution in methanol, 2.38 mL, 10.5 mmol, 1.05 eq) to the cooled solution dropwise over 10 minutes.[2]
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) to the reaction mixture dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Concentrate the mixture under reduced pressure to remove methanol. To the residue, add water (30 mL) and extract with dichloromethane (3 x 25 mL).[2]
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N-methylated isomers.[2]
-
Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the isomeric ratio.[2]
Synthesis of N-methylated 1,2,3-Triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. To obtain N-methylated derivatives, a methyl azide can be employed, or a terminal alkyne can be reacted with an azide followed by N-methylation of the resulting triazole.
Experimental Workflow: Synthesis of N-Methyl-1,2,3-Triazoles via CuAAC
Caption: General workflow for the synthesis of N-methyl-1,2,3-triazoles via CuAAC.
Quantitative Data on Biological Activity
N-methylated triazoles have demonstrated significant activity across a range of biological targets. The following tables summarize some of the reported quantitative data for these compounds.
Table 1: Anticancer Activity of N-Methylated Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivative 7f (ortho-dimethylphenyl) | HepG2 | 16.782 | [3] |
| 1,2,4-Triazole Derivative 7a (ortho-methylphenyl) | HepG2 | 20.667 | [3] |
| 1,2,3-Triazole Derivative 6g (3-nitrophenyl) | MCF-7 | 6.67 ± 0.39 | [4] |
| 1,2,3-Triazole Derivative 6g (3-nitrophenyl) | HeLa | 4.49 ± 0.32 | [4] |
| 1,2,3-Triazole Derivative 6h (ortho-methylphenyl) | MCF-7 | 7.32 ± 0.62 | [4] |
| 1,2,3-Triazole Derivative 6h (ortho-methylphenyl) | HeLa | 6.87 ± 0.33 | [4] |
| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol 24 | MCF-7 | 0.052 | [5] |
| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol 24 | MDA-MB-231 | 0.074 | [5] |
Table 2: Aromatase Inhibitory Activity of N-Methylated Triazole Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Vorozole | Human Placental Aromatase | 1.38 | [6] |
| Vorozole | Cultured Rat Ovarian Granulosa Cells | 0.44 | [6] |
| YM511 (4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole) | Rat Ovary Aromatase | 0.4 | [7] |
| YM511 (4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole) | Human Placenta Aromatase | 0.12 | [7] |
Signaling Pathways and Mechanisms of Action
N-methylated triazoles exert their therapeutic effects by modulating specific signaling pathways. Two prominent examples are their roles as aromatase inhibitors and β-lactamase inhibitors.
Aromatase Inhibition
Non-steroidal aromatase inhibitors containing an N-substituted triazole moiety, such as letrozole and vorozole, are crucial in the treatment of hormone-dependent breast cancer.[8] The nitrogen atom of the triazole ring coordinates with the heme iron of the cytochrome P450 component of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[8][9]
Caption: Mechanism of aromatase inhibition by N-methylated triazoles.
β-Lactamase Inhibition
β-lactamase inhibitors are critical for overcoming bacterial resistance to β-lactam antibiotics. Tazobactam, a penicillanic acid sulfone derivative, features an N-methylated triazole moiety. Enmetazobactam, an N-methylated derivative of tazobactam, exhibits improved activity.[10] These inhibitors function as mechanism-based inactivators, where the β-lactamase enzyme opens the β-lactam ring of the inhibitor, leading to a rearranged, stable intermediate that is covalently bound to the enzyme's active site, thus inactivating it.[11][12]
Caption: Mechanism of β-lactamase inhibition by N-methylated triazoles.
Conclusion
The journey of N-methylated triazoles from challenging synthetic targets to key components of life-saving medicines underscores their significance in modern drug discovery. The ability to precisely control the position of the methyl group has unlocked a vast chemical space, enabling the fine-tuning of biological activity. Continued innovation in synthetic methodologies, particularly in regioselective N-alkylation, will undoubtedly lead to the discovery of novel N-methylated triazole-based therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this versatile heterocyclic scaffold.
References
- 1. isres.org [isres.org]
- 2. benchchem.com [benchchem.com]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Theoretical Calculations on the Stability of 1,4-dimethyl-1H-1,2,3-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 1,4-dimethyl-1H-1,2,3-triazole. The stability of this heterocyclic compound is a critical parameter in its potential applications, including pharmaceuticals and materials science. This document outlines the computational methodologies, presents key stability indicators in a structured format, and illustrates the computational workflow for such an analysis.
Introduction to 1,2,3-Triazole Stability
The 1,2,3-triazole ring is known for its thermal and chemical stability.[1][2] This stability is attributed to its aromatic character.[3] Theoretical calculations are instrumental in quantifying this stability by examining molecular geometry, electronic properties, and energetic parameters. Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods, are powerful tools for predicting and understanding the behavior of triazole derivatives.[3][4]
Computational Methodologies
The stability of this compound can be thoroughly investigated using a variety of computational chemistry techniques. The choice of method often represents a trade-off between accuracy and computational cost.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For the analysis of triazole derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable results for geometry optimization and energy calculations.[3][5]
Experimental Protocol (Computational):
-
Molecule Building: The 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.[5]
-
Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Various electronic and thermodynamic properties are calculated from the optimized geometry. These include, but are not limited to, HOMO-LUMO energies, dipole moment, and heats of formation.[4]
Semi-Empirical Methods
Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods are parameterized using experimental data and can be useful for initial screenings of large numbers of molecules.[6][7]
Experimental Protocol (Computational):
-
Structure Input: A 3D model of this compound is created.
-
Energy Minimization: The geometry is optimized using a semi-empirical Hamiltonian, such as AM1 or PM3.[6]
-
Calculation of Properties: Electronic properties and thermodynamic data, including heats of formation, are calculated.[7]
Key Stability Indicators
The stability of this compound can be assessed through several key computational parameters. The following tables summarize representative theoretical data for related triazole compounds to provide a comparative context.
Table 1: Calculated Geometric Parameters of the 1,2,3-Triazole Ring
| Bond/Angle | Typical Calculated Values (Å or °) | Reference |
| N1-N2 Bond Length | 1.342 - 1.359 Å | [3] |
| N2-N3 Bond Length | 1.293 - 1.309 Å | [3] |
| N-C Bond Lengths | ~1.332 Å | [3] |
| Ring Bond Angles | ~108 - 113° | [6] |
Table 2: Calculated Electronic and Thermodynamic Properties of Substituted Triazoles
| Property | Description | Typical Calculated Values | Reference |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.0 to -10.5 | [7] |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 | [7] |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~8.5 to 9.0 | [7] |
| Heat of Formation (kJ/mol) | Enthalpy change when the compound is formed from its constituent elements. | Varies significantly with substitution. For some energetic triazoles, it can be positive, indicating stored energy. | [8] |
| Dipole Moment (Debye) | A measure of the polarity of the molecule. | 1H-1,2,3-triazole: 4.55 D | [3] |
Visualizing the Computational Workflow and Molecular Structure
To provide a clearer understanding of the processes involved in the theoretical analysis of this compound, the following diagrams illustrate the computational workflow and the molecular structure.
Caption: A flowchart of the computational workflow for the theoretical stability analysis of this compound.
Caption: A diagram representing the molecular structure of this compound.
Conclusion
Theoretical calculations provide a robust framework for assessing the stability of this compound. By employing methods such as DFT and semi-empirical calculations, key parameters including molecular geometry, electronic properties, and thermodynamic data can be determined. These computational insights are invaluable for guiding experimental work and for the rational design of novel triazole-based compounds in drug development and materials science. The provided methodologies and representative data serve as a foundational guide for researchers in this field.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One moment, please... [rad-proceedings.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,4-dimethyl-1H-1,2,3-triazole in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
The 1,4-disubstituted-1H-1,2,3-triazole scaffold has emerged as a highly versatile and effective ligand platform in transition metal catalysis. Its straightforward synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for modular and rapid access to a diverse range of ligands.[1][2] The resulting triazole ring is a robust coordinator for various transition metals and can be a precursor to potent N-heterocyclic carbene (NHC) ligands, which have demonstrated exceptional performance in catalysis.[3][4]
This document provides detailed application notes and experimental protocols for the use of a representative ligand, 1,4-dimethyl-1H-1,2,3-triazole , in transition metal-catalyzed cross-coupling reactions. While specific literature on this exact ligand is limited, the protocols provided are based on well-established methodologies for closely related 1,4-disubstituted-1,2,3-triazole ligands and serve as a comprehensive guide for its application.[5][6]
Synthesis of this compound Ligand
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the CuAAC reaction.[7][8] This method offers high regioselectivity, excellent yields, and tolerance to a wide range of functional groups. The proposed synthesis for this compound involves the reaction of methyl azide with propyne.
Experimental Protocol: Ligand Synthesis
Materials:
-
Methyl azide (CH₃N₃) - Caution: Low molecular weight azides can be explosive. Handle with extreme care behind a blast shield.
-
Propyne (C₃H₄)
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood and behind a blast shield, dissolve methyl azide (1.0 eq) in DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Add Copper(I) Iodide (CuI) (0.05 eq) to the mixture.
-
Bubble propyne gas gently through the stirred reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Workflow for the synthesis of this compound via CuAAC.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Transition metal complexes bearing 1,2,3-triazole ligands are effective catalysts for a variety of cross-coupling reactions.[9] Palladium complexes, in particular, show high activity in Suzuki-Miyaura reactions, which are fundamental for the formation of C-C bonds in academic and industrial settings.[6][10] The following protocol describes the in situ formation of a palladium catalyst with this compound for the coupling of an aryl bromide with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, dissolve Pd(OAc)₂ (1 mol%) and this compound (2 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes to allow for complex formation.
-
Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining 1,4-dioxane (3 mL) and water (1 mL).
-
Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the biaryl product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The performance of a catalyst is evaluated based on quantitative data such as reaction yield, turnover number (TON), and turnover frequency (TOF) under various conditions. The following table presents representative data for a Suzuki-Miyaura coupling reaction catalyzed by a palladium complex with a generic 1,4-disubstituted-1,2,3-triazole ligand, illustrating the expected outcomes and the parameters for optimization. This data is illustrative, as specific results for this compound are not available in the cited literature.
Table 1: Illustrative Catalytic Performance in Suzuki-Miyaura Coupling (Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl)
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 2 | 0.5 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 88 |
| 3 | 1.0 | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 95 |
| 4 | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 5 | 1.0 | K₂CO₃ | Dioxane/H₂O | 60 | 24 | 75 |
Data is hypothetical and based on typical results for similar catalytic systems reported in the literature.[5][6]
Logical Workflow for Catalyst System Development
The development of a new catalytic system involves a logical progression from ligand synthesis to catalyst application and optimization.
Caption: Logical workflow for developing a new triazole-based catalytic system.
References
- 1. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,4-dimethyl-1H-1,2,3-triazole as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The quantitative data presented herein is based on studies of structurally similar 1,4-disubstituted-1,2,3-triazole derivatives due to limited publicly available data for 1,4-dimethyl-1H-1,2,3-triazole. This information serves as a representative guide, and researchers are advised to conduct their own experiments to obtain precise values for the specified compound.
Introduction
1,2,3-Triazole derivatives are a well-established class of organic compounds that exhibit excellent corrosion inhibition properties for mild steel, particularly in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms and the π-electrons in the triazole ring, which facilitate strong adsorption onto the metal surface. This adsorption forms a protective barrier, effectively isolating the steel from the corrosive medium. The synthesis of these compounds, including this compound, is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] The inhibition mechanism is generally considered to be a mixed-type, meaning it impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The adsorption process typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the mild steel surface.[2][3]
Data Presentation
The following tables provide representative quantitative data from studies on 1,4-disubstituted-1,2,3-triazole derivatives, which can be used as a benchmark for evaluating the performance of this compound.
Table 1: Representative Potentiodynamic Polarization Data for 1,4-Disubstituted-1,2,3-Triazoles in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -480 | 1200 | - |
| 1.0 x 10⁻⁵ | -470 | 120 | 90.0 |
| 5.0 x 10⁻⁵ | -465 | 70 | 94.2 |
| 1.0 x 10⁻⁴ | -460 | 55 | 95.4 |
| 5.0 x 10⁻⁴ | -450 | 30 | 97.5 |
Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for 1,4-Disubstituted-1,2,3-Triazoles in 1 M HCl
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 45 | 180 | - |
| 1.0 x 10⁻⁵ | 500 | 70 | 91.0 |
| 5.0 x 10⁻⁵ | 950 | 45 | 95.3 |
| 1.0 x 10⁻⁴ | 1300 | 30 | 96.5 |
| 5.0 x 10⁻⁴ | 2200 | 20 | 97.9 |
Experimental Protocols
Materials and Preparation
-
Mild Steel Specimen: The chemical composition of the mild steel should be recorded (e.g., C: 0.18%, Mn: 0.55%, Si: 0.22%, P: 0.025%, S: 0.02%, and remainder Fe). For electrochemical studies, specimens are typically embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Surface Preparation:
-
Mechanically grind the exposed surface of the mild steel specimen with a series of silicon carbide (SiC) papers of progressively finer grit (e.g., 400, 600, 800, 1200, and 1500 grit).
-
Rinse the polished specimen thoroughly with double-distilled water.
-
Degrease the surface with acetone and dry with a stream of cool air.
-
-
Test Solution: Prepare a 1.0 M solution of hydrochloric acid (HCl) by diluting analytical grade HCl with double-distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in 1.0 M HCl. Subsequent concentrations are prepared by appropriate dilution of the stock solution.
Weight Loss Measurements
-
Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).
-
Polish, clean, and dry the coupons as described in section 3.1.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in 100 mL of 1.0 M HCl solution with and without various concentrations of this compound.
-
Maintain the solutions at a constant temperature (e.g., 298 K) for a specified duration (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, rinse with distilled water, clean with a soft brush, rinse again with acetone, and dry.
-
Re-weigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurements
Electrochemical experiments should be conducted in a standard three-electrode glass cell using a potentiostat/galvanostat. The mild steel specimen serves as the working electrode, a platinum sheet or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Open Circuit Potential (OCP): Before each electrochemical measurement, immerse the working electrode in the test solution and allow the potential to stabilize for approximately 30-60 minutes to reach a steady-state OCP.
-
Potentiodynamic Polarization (PDP):
-
After OCP stabilization, apply a potential scan from -250 mV to +250 mV relative to the OCP.
-
Use a scan rate of 1 mV/s.[4]
-
The corrosion current density (Icorr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Following OCP stabilization, apply a sinusoidal AC perturbation of 10 mV amplitude at the OCP.
-
Conduct the frequency scan over a range from 100 kHz to 0.01 Hz.[5]
-
The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.
-
Calculate the inhibition efficiency using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Visualizations
Caption: A typical experimental workflow for evaluating a corrosion inhibitor.
Caption: Proposed corrosion inhibition mechanism on a mild steel surface.
References
Application Notes and Protocols for the Pharmacological Screening of 1,4-Dimethyl-1H-1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the pharmacological screening of 1,4-dimethyl-1H-1,2,3-triazole derivatives, a class of heterocyclic compounds with potential therapeutic applications. This document outlines detailed protocols for evaluating their cytotoxic, antimicrobial, and enzyme-inhibiting properties.
Introduction to this compound Derivatives
The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, known for its metabolic stability and capacity for hydrogen bonding. The 1,4-disubstituted pattern is readily accessible through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), making it an attractive scaffold for creating diverse molecular libraries. The this compound core serves as a foundational structure for further derivatization to explore a range of biological activities. While extensive research has been conducted on various substituted triazoles, this document focuses on establishing a framework for the pharmacological characterization of derivatives based on this specific dimethylated scaffold. General studies have indicated that this compound and its analogs are being investigated for their potential as antifungal agents and as versatile scaffolds in drug discovery.[1]
Data Presentation: Hypothetical Screening Results
To illustrate the application of the described protocols, the following tables present hypothetical quantitative data for a series of imagined this compound derivatives. These tables are for demonstrative purposes to showcase clear and structured data presentation.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Substitution Pattern | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| DM-TRZ-01 | Unsubstituted Phenyl at C5 | 45.2 | 58.1 | 62.5 |
| DM-TRZ-02 | 4-Chlorophenyl at C5 | 15.8 | 22.4 | 25.9 |
| DM-TRZ-03 | 4-Methoxyphenyl at C5 | 32.1 | 41.7 | 48.3 |
| DM-TRZ-04 | 4-Nitrophenyl at C5 | 11.5 | 18.9 | 21.2 |
| Doxorubicin | Standard Control | 0.98 | 1.23 | 1.56 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DM-TRZ-01 | Unsubstituted Phenyl at C5 | >128 | >128 | 64 |
| DM-TRZ-02 | 4-Chlorophenyl at C5 | 32 | 64 | 16 |
| DM-TRZ-03 | 4-Methoxyphenyl at C5 | 64 | 128 | 32 |
| DM-TRZ-04 | 4-Nitrophenyl at C5 | 16 | 32 | 8 |
| Ciprofloxacin | Bacterial Control | 1 | 0.5 | - |
| Fluconazole | Fungal Control | - | - | 4 |
Table 3: Enzyme Inhibition Profile of this compound Derivatives
| Compound ID | Substitution Pattern | Carbonic Anhydrase II IC₅₀ (µM) | Acetylcholinesterase IC₅₀ (µM) |
| DM-TRZ-01 | Unsubstituted Phenyl at C5 | 55.3 | 78.1 |
| DM-TRZ-02 | 4-Chlorophenyl at C5 | 21.9 | 34.5 |
| DM-TRZ-03 | 4-Methoxyphenyl at C5 | 42.6 | 61.2 |
| DM-TRZ-04 | 4-Nitrophenyl at C5 | 18.4 | 29.8 |
| Acetazolamide | CA-II Control | 0.012 | - |
| Donepezil | AChE Control | - | 0.025 |
Experimental Protocols and Visualizations
Detailed methodologies for key pharmacological screening assays are provided below, accompanied by Graphviz diagrams to illustrate the workflows.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Screening
The antimicrobial activity of the synthesized compounds can be assessed using the disc diffusion method for a qualitative screening, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Disc Application: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound. Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism, which is then diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
References
Application Notes and Protocols for 1,4-dimethyl-1H-1,2,3-triazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 1,4-dimethyl-1H-1,2,3-triazole, a versatile heterocyclic compound. The methodologies outlined are grounded in established synthetic strategies, offering reproducible and efficient pathways to this valuable chemical entity and its derivatives.
Introduction
This compound is a member of the 1,2,3-triazole family of heterocycles, which have garnered significant interest in various fields of chemical research, including medicinal chemistry, materials science, and catalysis.[1] The 1,2,3-triazole core is a bioisostere for amide bonds, offering enhanced stability and synthetic accessibility. This makes it a valuable scaffold in the design of novel therapeutic agents. The dimethyl substitution pattern of the title compound provides a simple yet important model for understanding the reactivity and properties of this class of molecules.
Synthesis of this compound
Several robust methods have been developed for the synthesis of 1,4-disubstituted-1,2,3-triazoles. The most prominent among these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". Alternative methods, such as those involving diazo transfer reactions or the use of β-carbonyl phosphonates, also provide efficient access to this triazole.
Data Presentation: Synthesis of this compound
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Methyl azide, Propyne | Copper(I) source (e.g., CuI), Sodium Ascorbate | Various | Room Temp. | 1 - 24 | 85-99 | [1] |
| From β-Carbonyl Phosphonates | Diethyl (1-oxopropyl)phosphonate, Methylazide | Cesium carbonate | DMSO | Room Temp. | 1 - 24 | 70-99 | [1] |
| Diazo Transfer Methodology | Appropriate precursor, Tosyl azide | Sodium tert-butoxide | Various | Room Temp. | - | 60-90 | [1] |
Experimental Protocols
Protocol 1: Synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of this compound from methyl azide and propyne using a standard copper(I) catalyst system.
Materials:
-
Methyl azide (handle with extreme caution, potentially explosive)
-
Propyne (gas or condensed liquid)
-
Copper(I) Iodide (CuI)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and tert-butanol)
-
Reaction vessel suitable for handling gaseous reagents
Procedure:
-
In a well-ventilated fume hood, equip a reaction vessel with a magnetic stir bar.
-
To the vessel, add the chosen solvent system (e.g., 10 mL of a 1:1 mixture of water and tert-butanol).
-
Add sodium ascorbate (0.1 eq.) and copper(I) iodide (0.05 eq.) to the solvent.
-
Introduce methyl azide (1.0 eq.) to the reaction mixture.
-
Carefully bubble propyne gas through the solution or add condensed propyne (1.2 eq.).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically within 1-24 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis from β-Carbonyl Phosphonates
This method provides an alternative route to this compound under mild conditions.[1]
Materials:
-
Diethyl (1-oxopropyl)phosphonate
-
Methylazide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of diethyl (1-oxopropyl)phosphonate (1.0 eq.) in DMSO, add cesium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of methylazide (1.2 eq.) in DMSO to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-24 hours), dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine to remove DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.[1]
Applications in Organic Synthesis
Building Block in Drug Development: Synthesis of Rufinamide Analogs
The 1,2,3-triazole scaffold is a key structural motif in many pharmaceutical compounds. A prominent example is Rufinamide, an antiepileptic drug.[2] While Rufinamide itself is not synthesized from this compound, its synthesis exemplifies the utility of the 1,2,3-triazole core, which can be accessed through methods similar to those described above. The following is a generalized protocol for the synthesis of the core structure of Rufinamide, highlighting the central role of the triazole formation step.
Protocol 3: Synthesis of a 1-Substituted-1,2,3-triazole-4-carboxamide Core
Materials:
-
2,6-Difluorobenzyl azide
-
Propiolic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution
Procedure:
-
Cycloaddition: React 2,6-difluorobenzyl azide with propiolic acid in a suitable solvent like toluene at elevated temperatures to form 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.[3]
-
Acyl Chloride Formation: Treat the resulting carboxylic acid with thionyl chloride to convert it to the corresponding acyl chloride.[3]
-
Amidation: React the acyl chloride with an ammonia solution to yield the final 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide).[3]
This synthetic sequence underscores the importance of the 1,2,3-triazole moiety as a stable and versatile platform for the construction of complex and biologically active molecules.
Ligand in Catalysis
1,4-Disubstituted-1,2,3-triazoles have emerged as effective ligands in transition metal catalysis, particularly in cross-coupling reactions. The nitrogen atoms of the triazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. While specific protocols employing this compound as a ligand are not extensively detailed in the literature, the general principle involves the in-situ or pre-formation of a metal-triazole complex that then catalyzes the desired transformation.
Conceptual Workflow: this compound in Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a conceptual workflow for the use of this compound as a ligand in a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex with this compound as a ligand.
Signaling Pathways and Logical Relationships
The primary synthetic pathways to this compound can be visualized to understand the logical flow of the chemical transformations.
Caption: Synthetic pathways to this compound.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. The protocols provided herein offer reliable methods for its preparation, and the application notes highlight its potential in drug discovery and catalysis. The continued exploration of the chemistry of 1,2,3-triazoles is expected to lead to further innovations in these and other areas of chemical science.
References
The Rising Prominence of 1,4-Dimethyl-1H-1,2,3-Triazole in Pharmaceutical Design
Application Notes and Protocols for Researchers in Drug Development
The 1,4-dimethyl-1H-1,2,3-triazole scaffold, a seemingly simple heterocyclic motif, has emerged as a powerful building block in modern medicinal chemistry. Its unique combination of physicochemical properties—including chemical stability, a significant dipole moment, and hydrogen bonding capability—makes it an attractive component for designing novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold in their pharmaceutical compound design.
Application Notes
The 1,4-disubstituted 1,2,3-triazole core, of which this compound is a fundamental example, is most notably utilized as a bioisostere for the trans-amide bond. This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. The triazole ring is resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions, a key advantage over the more labile amide bond.[1]
The primary applications of the this compound and its derivatives in pharmaceutical research are concentrated in oncology and neurodegenerative diseases.
1. Oncology: Kinase Inhibition
A significant area of application is in the development of kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The 1,2,3-triazole scaffold has been successfully incorporated into inhibitors of several key kinases, including:
-
Src Kinase: Overexpression or mutation of Src kinase is linked to tumor growth and metastasis.[2] 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and shown to exhibit significant inhibitory activity against Src Kinase.[2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a validated oncogenic driver in numerous solid tumors.[3] The 1,2,3-triazole moiety has been used as a linker or core structure in the design of novel EGFR inhibitors, demonstrating the scaffold's utility in targeting this important receptor.[3][4]
2. Neurodegenerative Diseases: Multi-Target Agents for Alzheimer's Disease
The 1,2,3-triazole nucleus is a key component in the development of multifunctional agents for Alzheimer's disease.[5] This neurodegenerative disorder is multifactorial, and compounds that can modulate multiple targets are of great interest. Triazole-containing hybrids have been designed to exhibit a range of activities relevant to Alzheimer's pathology, including:
Quantitative Data on Triazole Derivatives
The following tables summarize quantitative data for representative 1,4-disubstituted 1,2,3-triazole derivatives as kinase inhibitors and anti-Alzheimer's agents. It is important to note that these are examples from the broader class of 1,4-disubstituted triazoles and are presented to illustrate the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of Representative 1,4-Disubstituted 1,2,3-Triazole Derivatives
| Compound Class | Target Kinase | Example Compound | IC50 (µM) | Cell Line | Reference |
| Gefitinib-1,2,3-triazole derivative | EGFR (wild-type) | 4b | 3.94 ± 0.01 | A549 | [8] |
| Gefitinib-1,2,3-triazole derivative | EGFR (wild-type) | 4c | 4.00 ± 0.08 | A549 | [8] |
| Triazole-Pyrimidine Hybrid | EGFR | RDg | 15.70 | A549 | [9] |
| Benzimidazole/1,2,3-triazole hybrid | EGFR | 6i | 0.078 | - | [4] |
| Benzimidazole/1,2,3-triazole hybrid | EGFR | 10e | 0.073 | - | [4] |
Table 2: Anti-Alzheimer's Activity of Representative 1,2,3-Triazole Derivatives
| Compound Class | Target | Example Compound | IC50 (µM) | Reference |
| 1,2,3-triazole-chromenone carboxamide | Acetylcholinesterase | 11b | 1.80 | [10] |
| Hesperetin-1,2,3-triazole hybrid | Butyrylcholinesterase | 1 | 3.08 ± 0.29 | [6] |
| Genipin-1,2,3-triazole analog | Butyrylcholinesterase | 5 | 31.8 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[12]
Materials:
-
Terminal alkyne (e.g., propyne for 4-methyl substitution) (1.0 eq)
-
Organic azide (e.g., methyl azide for 1-methyl substitution) (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent: tert-Butanol (tBuOH) and deionized water (1:1 mixture)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tBuOH and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized triazole compound against a target kinase.
Materials:
-
Synthesized triazole compound
-
Recombinant target kinase (e.g., Src, EGFR)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the triazole compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted triazole compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway Inhibition by a Triazole Compound.
Caption: Src Kinase Signaling Pathway Inhibition by a Triazole Compound.
Caption: Experimental Workflow for CuAAC Synthesis of Triazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anti-Alzheimer's activity of novel 1,2,3-triazole-chromenone carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substituted 1,2,3-Triazole Compounds in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the antimicrobial activity of substituted 1,2,3-triazole compounds, detailing their potential applications and the protocols for their evaluation. The information presented is intended to guide researchers in the exploration of this promising class of antimicrobial agents.
Introduction to 1,2,3-Triazoles as Antimicrobial Agents
Substituted 1,2,3-triazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The facile synthesis of these compounds, often through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the creation of diverse molecular libraries for antimicrobial screening.[3][4][5][6] These compounds have shown efficacy against a range of pathogens, including drug-resistant strains, making them promising candidates for the development of new antimicrobial therapies.[1][5]
The 1,2,3-triazole core can act as a pharmacophore or a linker to connect different bioactive moieties, leading to hybrid molecules with enhanced antimicrobial potential.[1] Their structural characteristics, such as the ability to form hydrogen bonds and their dipole moment, contribute to their interaction with biological targets.[1]
Mechanisms of Antimicrobial Action
Substituted 1,2,3-triazoles exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi. A multi-target approach is a key advantage of these compounds, potentially reducing the development of microbial resistance.[1]
Key mechanisms include:
-
Enzyme Inhibition: They have been shown to inhibit critical microbial enzymes. For bacteria, this includes DNA gyrase and dihydrofolate reductase.[1] In fungi, a primary target is sterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[1][3]
-
Disruption of Cell Membrane Integrity: Some 1,2,3-triazole derivatives can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1][7]
-
Generation of Reactive Oxygen Species (ROS): These compounds can induce the production of intracellular ROS, leading to oxidative stress and damage to cellular components.[1]
-
Inhibition of Biofilm Formation: Certain 1,2,3-triazoles have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[8]
Below is a diagram illustrating the primary mechanisms of action of substituted 1,2,3-triazole compounds against microbial cells.
Caption: Mechanisms of Antimicrobial Action of 1,2,3-Triazoles.
Data on Antimicrobial Activity
The antimicrobial efficacy of substituted 1,2,3-triazoles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative 1,2,3-triazole derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected 1,2,3-Triazole Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Acinetobacter baumannii | Pseudomonas aeruginosa | Reference |
| Ciprofloxacin-conjugate 5 | - | - | - | - | [1] |
| Compound 4 (Bromine substituted) | - | 6.2 | - | - | [1] |
| DAN 49 | 128 (MBC: 128) | - | - | - | [8] |
| Glycoside 5 | 5000 | - | - | 5000 | [5] |
| Glycoside 9 | 10000 | 10000 | - | - | [5] |
| Indole-Pyrazolone 5e | - | - | 10 | - | [9] |
| Indole-Pyrazolone 5h | - | - | 10 | - | [9] |
| Indole-Pyrazolone 5i | - | - | 10 | - | [9] |
| Ru(II) complex 1 | 4-8 | >256 | - | - | [2][10] |
| Ru(II) complex 2 | 4-8 | >256 | - | - | [2][10] |
| Au(I) complex 9 | <0.05 - 1 | - | - | - | [2][10] |
Table 2: Antifungal Activity of Selected 1,2,3-Triazole Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | - | - | [3] |
| Glycoside 5 | 10000 | 10000 | [5] |
| Glycoside 9 | 10000 | 10000 | [5] |
| Azole derivative 4s | 0.53 (MIC50) | - | [7] |
| Indole-Pyrazolone 5d | 50 | 50 | [9] |
| Indole-Pyrazolone 5h | 50 | 50 | [9] |
| Indole-Pyrazolone 5i | 50 | 50 | [9] |
| Indole-Pyrazolone 5l | 50 | 50 | [9] |
| Indole-Pyrazolone 5m | 50 | 50 | [9] |
| Indole-Pyrazolone 5n | 50 | 50 | [9] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the antimicrobial properties of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is widely used for determining the MIC of antimicrobial agents.[3]
Materials:
-
96-well microtiter plates
-
Test compounds (substituted 1,2,3-triazoles)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth medium only)
-
Incubator
Procedure:
-
Preparation of Test Compound Solutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
-
Preparation of Microbial Inoculum:
-
Culture the microbial strain on an appropriate agar medium.
-
Suspend a few colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this adjusted suspension in the broth medium to achieve the final desired inoculum concentration in the wells.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the diluted test compound, as well as to the positive and negative control wells.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol 2: Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microbial strain to an antimicrobial agent.
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks
-
Test compounds (substituted 1,2,3-triazoles)
-
Bacterial or fungal strains
-
Sterile swabs
-
Positive control (standard antibiotic or antifungal)
-
Solvent control
Procedure:
-
Preparation of Microbial Lawn:
-
Prepare a standardized microbial inoculum as described in Protocol 1.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of growth.
-
-
Application of Test Compounds:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
-
Placement of Disks and Incubation:
-
Place the impregnated disks, along with positive and solvent control disks, onto the surface of the inoculated agar plate.
-
Incubate the plates under the same conditions as in Protocol 1.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Conclusion
Substituted 1,2,3-triazole compounds represent a versatile and potent class of antimicrobial agents with significant potential for further development. Their straightforward synthesis, diverse mechanisms of action, and efficacy against a broad range of pathogens, including resistant strains, make them a focal point for antimicrobial research. The standardized protocols provided herein will facilitate the systematic evaluation of new 1,2,3-triazole derivatives and contribute to the discovery of novel antimicrobial drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 3. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-dimethyl-1H-1,2,3-triazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,4-dimethyl-1H-1,2,3-triazole in materials science, with a focus on its role as a corrosion inhibitor and as a ligand in the formation of coordination polymers. This document includes detailed experimental protocols and data presented in a clear, structured format to facilitate research and development.
Introduction
This compound is a five-membered heterocyclic compound containing three nitrogen atoms. The 1,2,3-triazole scaffold is known for its aromaticity and stability, making it a valuable component in various fields, including medicinal chemistry and materials science.[1] The presence of nitrogen atoms and π-electrons in the triazole ring allows for strong adsorption onto metal surfaces, which is key to its application as a corrosion inhibitor. Furthermore, the nitrogen atoms can act as donor sites for coordination with metal ions, enabling the formation of coordination polymers with diverse structures and properties.
Synthesis of this compound
The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including this compound, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction involves the cycloaddition of an azide with a terminal alkyne. For the synthesis of this compound, methylazide and propyne are the respective starting materials.
An alternative method involves the reaction of diethyl (1-oxopropyl)phosphonate with methylazide in the presence of cesium carbonate.[1]
Experimental Protocol: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction to synthesize this compound.
Materials:
-
Methylazide (solution in a suitable solvent, e.g., dichloromethane)
-
Propyne (gas or condensed liquid)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Balloon filled with propyne gas (or a lecture bottle with a regulator)
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methylazide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents). The solution should turn a yellow-green color.
-
Bubble propyne gas through the stirred solution for 10-15 minutes, or until the reaction mixture is saturated. Alternatively, if using condensed propyne, add it cautiously (1.2 equivalents).
-
Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization:
The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Corrosion Inhibition
Triazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[1] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption can be physical (electrostatic interactions) or chemical (coordination bonds between the nitrogen atoms and metal atoms).
While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables present representative data for similar 1,4-disubstituted 1,2,3-triazole derivatives, which can be used as a benchmark for evaluating its performance.
Data Presentation: Corrosion Inhibition Efficiency
Table 1: Inhibition Efficiency of a Representative 1,4-disubstituted 1,2,3-triazole Derivative on Mild Steel in 1 M HCl at 303 K (Weight Loss Method)
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.05 | - |
| 0.1 | 0.42 | 60.0 |
| 0.25 | 0.25 | 76.2 |
| 0.5 | 0.15 | 85.7 |
| 1.0 | 0.09 | 91.4 |
Table 2: Electrochemical Polarization Parameters for a Representative 1,4-disubstituted 1,2,3-triazole Derivative on Mild Steel in 1 M HCl at 303 K
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 550 | 75 | -110 | - |
| 0.1 | -475 | 220 | 72 | -105 | 60.0 |
| 0.25 | -472 | 135 | 70 | -102 | 75.5 |
| 0.5 | -468 | 85 | 68 | -100 | 84.5 |
| 1.0 | -465 | 50 | 65 | -98 | 90.9 |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution using electrochemical methods.
Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil or graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Potentiostat/Galvanostat with impedance analysis capability
-
Electrochemical cell
-
Emery paper (various grades)
-
Acetone
-
Distilled water
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper.
-
Degrease the coupons with acetone, rinse with distilled water, and dry.
-
Mount the coupon in an electrode holder, ensuring only a defined surface area is exposed to the electrolyte.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode electrochemical cell with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with 1 M HCl solution (blank) or 1 M HCl solution containing the desired concentration of this compound.
-
Allow the system to stabilize by immersing the electrodes for 30-60 minutes until a stable open-circuit potential (OCP) is reached.
-
-
Potentiodynamic Polarization:
-
Perform a potentiodynamic polarization scan from a potential of -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = ((icorr_blank - icorr_inh) / icorr_blank) * 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).
-
Plot the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = ((Rct_inh - Rct_blank) / Rct_inh) * 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Application in Coordination Polymers
The nitrogen atoms of the 1,2,3-triazole ring in this compound can act as ligands, coordinating to metal centers to form coordination polymers. These materials are of interest due to their potential applications in areas such as catalysis, gas storage, and magnetism. The specific properties of the resulting coordination polymer depend on the metal ion, the coordination geometry, and the presence of other ligands.
Experimental Protocol: Synthesis of a Triazole-Based Coordination Polymer
This protocol describes a general solvothermal method for synthesizing a coordination polymer.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
A suitable solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF), ethanol)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus
-
Washing solvents (e.g., DMF, ethanol)
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in a small amount of the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve this compound (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 100-150 °C).
-
Heat the autoclave for a designated period (e.g., 24-72 hours).
-
After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Crystals of the coordination polymer should have formed. Carefully collect the crystals by filtration.
-
Wash the crystals with the reaction solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the crystals in air or under vacuum.
Characterization:
The structure and properties of the synthesized coordination polymer should be characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.
References
Application Notes and Protocols for Testing 1,4-dimethyl-1H-1,2,3-triazole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dimethyl-1H-1,2,3-triazole is a small molecule belonging to the triazole family, a class of heterocyclic compounds known for a wide range of biological activities. Triazole derivatives are of significant interest in medicinal chemistry and have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Notably, the 1,2,3-triazole scaffold is a key feature in several approved drugs and clinical candidates, where it can act as a pharmacophore or a linker to enhance binding to biological targets.[2][3]
A prominent area of research for triazole-containing compounds is the inhibition of protein kinases.[4][5] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[6] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.[6][7] The structural features of the triazole ring, including its ability to form hydrogen bonds and other non-covalent interactions, make it a versatile component in the design of kinase inhibitors.
This document provides a detailed experimental framework for evaluating the inhibitory potential of this compound. Given the prevalence of triazole derivatives as kinase inhibitors, the following protocols are centered around testing this compound against a representative and well-studied protein kinase, the Epidermal Growth Factor Receptor (EGFR), and assessing its downstream cellular effects. EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various tumors.[8][9] These protocols can be adapted for screening against other kinases of interest.
Data Presentation
In Vitro Kinase Inhibition
The inhibitory activity of this compound against a target kinase is quantified by determining its half-maximal inhibitory concentration (IC50). This is typically achieved through an in vitro kinase assay that measures the enzymatic activity at various inhibitor concentrations. The results can be compared with a known inhibitor as a positive control.
| Kinase Target | Test Compound | IC50 (nM) |
| EGFR (Wild-Type) | This compound | 1,250 |
| Gefitinib (Control) | 25 | |
| Kinase B | This compound | >10,000 |
| Staurosporine (Control) | 15 | |
| Kinase C | This compound | 8,500 |
| Staurosporine (Control) | 30 |
Table 1: Hypothetical in vitro inhibitory activity of this compound against a panel of protein kinases. Data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Cellular Viability and Cytotoxicity
To assess the effect of the compound on cancer cells, a cell viability assay is performed. The half-maximal effective concentration (EC50) or growth inhibition (GI50) is determined to quantify the compound's potency in a cellular context.
| Cell Line | Treatment | EC50 (µM) |
| A431 (EGFR overexpressing) | This compound | 5.8 |
| Gefitinib (Control) | 0.1 | |
| MCF-7 (Low EGFR expression) | This compound | 45.2 |
| Gefitinib (Control) | >10 |
Table 2: Hypothetical cytotoxic effects of this compound on different cancer cell lines. Data is presented as EC50 values, the concentration of the compound that reduces cell viability by 50%.
Target Engagement in a Cellular Context
Western blot analysis can be used to determine if the compound inhibits the phosphorylation of the target kinase and its downstream signaling proteins within the cell.
| Target Protein | Treatment (1 µM) | Relative Band Intensity (Normalized to Control) |
| Phospho-EGFR (pY1068) | This compound | 0.35 |
| Gefitinib (Control) | 0.10 | |
| Total EGFR | This compound | 0.98 |
| Gefitinib (Control) | 0.95 | |
| Phospho-ERK1/2 (pT202/Y204) | This compound | 0.42 |
| Gefitinib (Control) | 0.15 | |
| Total ERK1/2 | This compound | 1.02 |
| Gefitinib (Control) | 0.99 |
Table 3: Hypothetical quantitative analysis of protein phosphorylation from Western blot data in A431 cells treated with this compound. Band intensities are normalized to a loading control and then to the untreated control.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the in vitro activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[6]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of EGFR kinase (e.g., 4 ng per well) diluted in Kinase Assay Buffer to each well.[8]
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final concentration should be at the Km for ATP (e.g., 5 µM) and an optimized concentration of the peptide substrate.[8]
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with the inhibitor.[10]
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the cells for 72 hours.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 3: Western Blot Analysis of MAPK Signaling Pathway
This protocol is used to assess the phosphorylation status of EGFR and downstream proteins like ERK1/2 in the MAPK pathway after inhibitor treatment.[12][13]
Materials:
-
A431 cells
-
6-well cell culture plates
-
This compound
-
Human EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-total-p44/42 MAPK (ERK1/2), and an antibody for a loading control (e.g., GAPDH or β-actin).[13]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18 hours.[14]
-
Pre-treat the cells with this compound or vehicle control at the desired concentration for 1 hour.[14]
-
Stimulate the cells with 100 ng/mL EGF for 5-10 minutes (except for the unstimulated control).[14]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagents and capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.
-
Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and/or the loading control.
-
Visualizations
Caption: Experimental workflow for inhibitor testing.
Caption: Simplified EGFR-MAPK signaling pathway.
References
- 1. toolify.ai [toolify.ai]
- 2. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-dimethyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,4-dimethyl-1H-1,2,3-triazole. It is intended for researchers, chemists, and professionals in the field of drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient route is a two-step process. The first step is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry," between an azide (e.g., methyl azide) and an alkyne (propyne) to form 4-methyl-1H-1,2,3-triazole.[1][2] The second step involves the selective N-methylation of the triazole ring to yield the final this compound.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Regioselectivity during N-alkylation: Methylation of 4-methyl-1H-1,2,3-triazole can produce a mixture of 1,4-dimethyl (N1-alkylated) and 2,4-dimethyl (N2-alkylated) isomers, which can be difficult to separate.[3][4][5]
-
Handling of Reagents: Propyne is a gas, which requires specialized handling. Methyl azide is potentially explosive and must be handled with care, often generated and used in situ.
-
Catalyst Removal: The copper catalyst used in the cycloaddition step can contaminate the final product, which is often problematic for biological applications.[6] Effective purification methods are necessary to remove residual copper.[6]
Q3: How can I improve the regioselectivity of the N-methylation step to favor the 1,4-dimethyl isomer?
A3: The regioselectivity of N-alkylation is influenced by several factors, including the choice of base, solvent, and alkylating agent. Generally, different conditions can favor either the N1 or N2 position. Screening different bases (e.g., K₂CO₃, NaH, DBU) and solvents (e.g., DMF, Acetone, CH₃CN) is crucial for optimizing the desired isomer.[5]
Q4: My CuAAC reaction is not working or giving very low yields. What should I check?
A4: Low yields in CuAAC reactions can stem from several issues:
-
Inactive Catalyst: Ensure the copper is in the +1 oxidation state. If starting with a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate is essential to generate the active Cu(I) species in situ.[7]
-
Reagent Purity: Impurities in the azide or alkyne can inhibit the catalyst.
-
Atmosphere: The reaction is often sensitive to oxygen, which can oxidize the Cu(I) catalyst. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can improve yields.[8]
Q5: How can I effectively remove copper contamination from my triazole product?
A5: Several methods can be employed to remove residual copper. A common approach is to wash the product, dissolved in an organic solvent, with an aqueous solution of a chelating agent like EDTA.[6] Alternatively, using heterogeneous copper catalysts that can be filtered off or filtering the product solution through a plug of silica, alumina, or activated carbon can also be effective.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in CuAAC Step | Inactive Cu(I) catalyst due to oxidation. | Use a reducing agent (e.g., sodium ascorbate) with a Cu(II) source or use a stable Cu(I) source like CuI.[8] Perform the reaction under an inert atmosphere. |
| Poor quality of azide or alkyne. | Purify starting materials. If generating azide in situ, ensure the reaction goes to completion. | |
| Mixture of 1,4- and 1,5-Isomers | Thermal (uncatalyzed) cycloaddition is occurring. | Ensure the reaction temperature is not excessively high. The use of a copper catalyst strongly favors the 1,4-isomer.[1][2] Ruthenium catalysts can be used to selectively form the 1,5-isomer if desired.[1] |
| Formation of N1 and N2 Isomers during Methylation | Non-optimal reaction conditions (base, solvent). | Screen different bases and solvents. Studies have shown that the choice of base and solvent system significantly impacts the N1/N2 ratio.[3][5] For example, using Na₂CO₃ as the base in DMF has been shown to preferentially yield 2-substituted triazoles in some systems.[5] |
| Product is Contaminated with Copper | Strong coordination of copper ions to the triazole nitrogens. | Wash the isolated product with an aqueous EDTA solution.[6] Consider using a heterogeneous catalyst system for easier removal post-reaction. |
| Difficulty in Product Purification | Similar polarity of N1 and N2 isomers. | Optimize the reaction for higher regioselectivity to simplify purification. Employ high-performance column chromatography with a carefully selected eluent system for separation.[9] |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-1H-1,2,3-triazole via CuAAC
This protocol describes a typical lab-scale synthesis using a Cu(II) source with a reducing agent.
-
Reagents: Methyl azide (handle with extreme caution, preferably generated and used in situ), Propyne, Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate, t-Butanol/Water solvent mixture.
-
Procedure:
-
In a reaction vessel equipped for gas handling, dissolve sodium ascorbate (0.1 eq) in a 1:1 mixture of water and t-butanol.
-
Add Copper(II) sulfate pentahydrate (0.05 eq) to the solution and stir until a clear solution is formed.
-
Add methyl azide (1.0 eq) to the reaction mixture.
-
Bubble propyne gas (1.2 eq) through the solution at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting azide.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-1H-1,2,3-triazole.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Methylation of 4-methyl-1H-1,2,3-triazole
This protocol provides a general method for the methylation step. The choice of base and solvent should be optimized to maximize the yield of the desired 1,4-dimethyl isomer.
-
Reagents: 4-methyl-1H-1,2,3-triazole, Methyl Iodide (or Dimethyl Sulfate), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension.
-
Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product will likely be a mixture of this compound and 2,4-dimethyl-1H-1,2,3-triazole. Purify and separate the isomers using column chromatography.
-
Visualized Workflows and Pathways
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for triazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 60166-43-0 [smolecule.com]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing CuAAC Reactions for N-Methylated Triazoles
Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on the synthesis of N-methylated triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this powerful click chemistry reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the CuAAC reaction, leading to low yields or impure products.
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] | - Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3][4][5] Ensure the reducing agent solution is freshly prepared. - Employ a Stabilizing Ligand: Nitrogen-based ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state.[4][5] For reactions with sensitive biomolecules, a ligand-to-copper ratio of 5:1 is often recommended.[4] - Degas Solvents: Remove dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[4] - Work Under Inert Atmosphere: For highly sensitive reactions, use a glovebox.[4] |
| Insufficient Catalyst/Ligand: In bioconjugation, substrates like proteins can sequester the copper catalyst.[6] | Increase the concentration of both the copper salt and the accelerating ligand.[6] | |
| Poor Reagent Solubility: If the azide or alkyne is not fully dissolved, the reaction rate will be significantly reduced. | Use a co-solvent. Mixtures of water with DMSO, DMF, or t-BuOH are often effective.[6][7] | |
| Low Reaction Temperature: While many CuAAC reactions work well at room temperature, some systems require thermal energy to proceed efficiently.[6] | Gently heat the reaction mixture. This can be particularly helpful if catalyst sequestration by a substrate is suspected.[6][7] | |
| Steric Hindrance: Although CuAAC is generally tolerant of steric bulk, highly hindered azides or alkynes can react more slowly.[1][6][8] | - Increase the reaction temperature to enhance molecular dynamics.[4][7] - Prolong the reaction time. - Consider a ligand that is more effective for sterically demanding substrates.[8] | |
| Multiple Products/Side Reactions | Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen, leading to the formation of diacetylene byproducts.[1] | - Minimize oxygen exposure by degassing solvents and using an inert atmosphere.[1] - Ensure a sufficient concentration of the reducing agent (e.g., sodium ascorbate) is present.[1] |
| Biomolecule Degradation: Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules.[4][7] | - Use a stabilizing ligand like THPTA in excess (at least 5 equivalents relative to copper) to intercept ROS.[4] - Consider adding aminoguanidine to trap byproducts of ascorbate oxidation.[4][5] | |
| Reaction Stalls or is Sluggish | Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, reducing its activity. High concentrations of halide ions can also be inhibitory. | If possible, switch to a non-coordinating buffer. If not, increasing the catalyst and ligand concentration may overcome the inhibition. |
| Substrate Contains Copper-Chelating Moieties: Functional groups within the azide or alkyne substrates (e.g., polyhistidine tags) can strongly bind to the copper catalyst.[7] | - Increase the catalyst and ligand concentration.[7] - Add a sacrificial metal ion like Ni(II) or Zn(II) to occupy the chelating sites.[7] - Use a ligand with a higher affinity for copper.[7] |
Frequently Asked Questions (FAQs)
Q1: Are there specific challenges when synthesizing N-methylated triazoles via CuAAC?
The CuAAC reaction is known for its broad substrate scope and is generally not significantly affected by the steric and electronic properties of the substituents on the azide and alkyne.[1] Primary, secondary, and tertiary azides have all been shown to react well.[1] Therefore, the presence of a substituent on the azide that will ultimately be the N-substituent on the triazole (in this case, leading to an N-methylated product) is not expected to fundamentally inhibit the reaction. However, if the substituent is particularly bulky, it could be considered a case of steric hindrance, which may require optimization of reaction time and temperature.[6][8]
Q2: What is the optimal solvent for CuAAC reactions?
There is no single optimal solvent, as the choice depends on the solubility of the substrates. The CuAAC reaction is remarkably versatile and can be performed in a wide range of protic and aprotic solvents, including water, alcohols, DMSO, DMF, and THF.[1] Water is often an excellent choice and can even accelerate the reaction.[9] For substrates with poor aqueous solubility, co-solvent mixtures (e.g., t-BuOH/water, DMSO/water) are commonly used.[6]
Q3: How do I choose the right ligand for my reaction?
The choice of ligand depends on the reaction conditions and substrates.
-
For aqueous reactions, especially bioconjugations: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are preferred. They not only accelerate the reaction but also protect biomolecules from oxidative damage.[4][5]
-
For reactions in organic solvents: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a classic choice, though its solubility in water is poor.
-
The ligand not only accelerates the reaction but also stabilizes the active Cu(I) catalytic species against oxidation and disproportionation.[1][2]
Q4: Can I use a Cu(II) salt directly?
No, the active catalytic species in CuAAC is Cu(I).[2][3] If you use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), you must add a reducing agent to the reaction mixture to generate Cu(I) in situ. Sodium ascorbate is the most commonly used reducing agent for this purpose.[3][4][5]
Q5: My reaction is very slow. What are the first things I should check?
-
Catalyst Activity: Ensure your copper source is active and in the +1 oxidation state. If using Cu(II), confirm that your reducing agent is fresh and added correctly.
-
Oxygen Exclusion: Make sure you have taken adequate precautions to remove dissolved oxygen from your reaction mixture, as it can deactivate the catalyst.
-
Solubility: Check that your azide and alkyne are fully dissolved in the reaction solvent. If not, try a different solvent system.
-
Concentration: Ensure that your reactant concentrations are sufficiently high. For bioconjugations, concentrations are typically in the micromolar to millimolar range.
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol provides a starting point for the synthesis of a 1,4-disubstituted N-methylated triazole.
-
Reagent Preparation:
-
Prepare a stock solution of your N-substituted azide (e.g., methyl azide precursor) in a suitable solvent.
-
Prepare a stock solution of your terminal alkyne in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 100 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., THPTA, 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the N-substituted azide and the terminal alkyne (typically in a 1:1 to 1.2:1 molar ratio).
-
Add the chosen solvent (or solvent mixture).
-
Add the ligand solution (e.g., 1-5 mol% relative to the limiting reagent).
-
Add the copper(II) sulfate solution (e.g., 1-5 mol%).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 5-10 mol%).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, LC-MS, or NMR spectroscopy.
-
Once the reaction is complete, proceed with a standard work-up procedure, which may include extraction, filtration, or chromatography to isolate the pure N-methylated triazole product.
-
Data Summary
Comparison of Common CuAAC Reaction Conditions
| Parameter | Condition 1: Aqueous/Bioconjugation | Condition 2: Organic Synthesis | Notes |
| Copper Source | CuSO₄ (with reducing agent) | CuI, CuBr, or CuSO₄ (with reducing agent) | In situ generation of Cu(I) from CuSO₄ is often more convenient and reproducible.[3] |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Must be used with a Cu(II) source. Freshly prepared solutions are crucial.[4] |
| Ligand | THPTA (water-soluble) | TBTA, other N-heterocyclic ligands | Ligands accelerate the reaction and stabilize Cu(I).[1] |
| Solvent | Water, PBS, or other aqueous buffers | DMF, DMSO, THF, t-BuOH/H₂O, CH₃CN | Solvent choice is primarily dictated by substrate solubility.[1][6] |
| Temperature | Room Temperature | Room Temperature to mild heating (40-70 °C) | Increased temperature can help with slow reactions or sterically hindered substrates.[6][7] |
| Atmosphere | Degassed solutions recommended | Inert atmosphere (Argon or Nitrogen) preferred | Minimizing oxygen is critical to prevent catalyst deactivation and side reactions.[1] |
Visualizations
Caption: Workflow for optimizing CuAAC reaction conditions.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
Technical Support Center: Purification of 1,4-dimethyl-1H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,4-dimethyl-1H-1,2,3-triazole. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. For the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), residual copper catalyst is a primary concern.[1] Other potential impurities include unreacted starting materials (e.g., methyl azide and propyne precursors), and byproducts from side reactions such as the oxidative homocoupling of the alkyne (Glaser coupling).[2]
Q2: My purified this compound is still contaminated with copper. How can I remove it?
A2: Residual copper is a frequent issue in CuAAC reactions.[1] Effective removal methods include:
-
Aqueous washes with chelating agents: Washing the organic solution of your product with an aqueous solution of EDTA can sequester the copper ions.[1][3]
-
Ammonia/ammonium chloride wash: An aqueous wash with ammonia or ammonium chloride can also effectively remove copper.[3][4]
-
Silica gel chromatography: Standard column chromatography can separate the triazole from polar copper salts.[4]
-
Filtration through activated carbon: Passing a solution of the crude product through a plug of activated carbon may also help in removing copper.[1]
Q3: I am getting a low yield after purification. What are the possible reasons?
A3: Low yields can arise from several factors during purification:
-
Excessive solvent use in recrystallization: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.[5]
-
Product loss during transfers: Ensure all glassware is rinsed with a small amount of cold solvent to recover any residual product.
-
Inappropriate solvent system for chromatography: If the compound is highly polar, it might adhere too strongly to the silica gel, leading to poor recovery. Modifying the eluent with a more polar solvent or a small amount of an acid or base might be necessary.
-
Premature crystallization: During hot filtration in recrystallization, the product might crystallize on the filter paper if the solution cools too quickly.[5]
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the melting point of your compound is low or if it is highly impure. To address this, you can try the following:
-
Re-heat the solution and add a small amount of additional solvent.
-
Allow the solution to cool more slowly to encourage crystal formation.
-
Consider using a different solvent or a mixed solvent system.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solution is too dilute.- Inappropriate solvent. | - Evaporate some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath).- Try a different solvent or a mixed-solvent system. |
| Low yield | - Too much solvent was used.- The compound is too soluble in the chosen solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Concentrate the mother liquor to recover a second crop of crystals.- Choose a solvent where the compound has lower solubility at room temperature.- Pre-heat the funnel and receiving flask during hot filtration.[5] |
| Product is still impure | - Cooling was too rapid, trapping impurities.- Impurities have similar solubility to the product. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider an alternative purification method like column chromatography. |
| "Oiling out" | - Low melting point of the compound.- High concentration of impurities. | - Re-heat and add more solvent.- Allow for slower cooling.- Use a different solvent system. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation | - Inappropriate eluent system. | - Optimize the solvent system using thin-layer chromatography (TLC) first.- Try a gradient elution. |
| Compound streaking on TLC/column | - Compound is too polar for the eluent.- Overloading the column/TLC plate. | - Increase the polarity of the eluent.- For basic compounds, consider adding a small amount of triethylamine to the eluent.- For acidic compounds, a few drops of acetic acid may help.- Load a smaller amount of the crude product. |
| Compound not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Copper contamination in fractions | - Copper complex is co-eluting with the product. | - Wash the crude product with a chelating agent (e.g., EDTA solution) before chromatography.[3] |
Experimental Protocols
Protocol 1: Removal of Copper Catalyst by Aqueous Wash
-
After the CuAAC synthesis of this compound, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an aqueous solution of a chelating agent, such as 0.1 M EDTA, or an aqueous solution of ammonia/ammonium chloride.[3][4]
-
Separate the aqueous layer and repeat the wash if necessary.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent like hexane.[2]
-
Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel.[2] Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elute the column: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[2] The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect and analyze fractions: Collect the eluting solvent in fractions and monitor the presence of the desired product by TLC.
-
Isolate the product: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Select a suitable solvent: Perform small-scale solubility tests to find a solvent that dissolves this compound well at high temperatures but poorly at room temperature. Common solvents for triazoles include ethanol, methanol, or mixtures like hexane/ethyl acetate.[2]
-
Dissolve the crude product: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[2]
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor and then dry them under vacuum.
Data Presentation
Table 1: Effect of Copper Catalyst on the Yield of 1,4-Disubstituted 1,2,3-Triazoles
| Entry | Copper Salt | Time (hrs) | Yield (%) |
| 1 | CuI | 12 | 90 |
| 2 | CuBr | 16 | 78 |
| 3 | CuCl | 18 | 72 |
| 4 | CuSO₄ | 24 | 45 |
| Note: Data adapted from a study on the synthesis of 1,4-disubstituted 1,2,3-triazoles and may not be specific to this compound, but indicates general trends in catalyst efficiency. |
Visualizations
References
Technical Support Center: Purification of 1,4-Disubstituted Triazoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of residual copper catalysts from 1,4-disubstituted triazole products synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my final triazole product? Residual copper is a significant concern, particularly for products intended for biological or pharmaceutical applications, as it can lead to cellular toxicity and catalyze unwanted side reactions.[1][2] For subsequent chemical steps, leftover copper can poison catalysts and compromise product stability.[1] Stringent limits on metal impurities in active pharmaceutical ingredients make complete removal essential.
Q2: What are the most common methods for removing the copper catalyst? The most widely used methods involve sequestering the copper ion and separating it from the product. These include:
-
Aqueous Washes with Chelating Agents: Extracting the reaction mixture with an aqueous solution of a chelating agent like EDTA, ammonia, or ammonium chloride.[3][4]
-
Solid-Phase Scavenging: Using scavenger resins with high affinity for copper, which can be removed by simple filtration.[3][4]
-
Filtration through Adsorbent Plugs: Passing the crude product solution through a short plug of silica gel, alumina, or Celite.[3][5]
-
Silica Gel Chromatography: A standard purification method that can separate polar copper salts from the less polar triazole product.[5]
-
Heterogeneous Catalysis: Employing a solid-supported copper catalyst that can be easily filtered off after the reaction.[5][6]
Q3: My organic layer remains blue or green after an aqueous wash. What does this mean? A persistent blue or green color is a clear indicator of residual copper contamination.[4] This often occurs when the triazole product itself strongly chelates the copper ion, making it difficult to remove with standard aqueous washes.[4][7]
Q4: My triazole product seems to have a high affinity for copper, making it very difficult to purify. What should I do? The nitrogen atoms in the triazole ring can coordinate with copper ions, leading to strong binding.[4][7] In these cases, more robust removal strategies are necessary. Options include using a stronger chelating agent, employing a high-affinity scavenger resin, or combining methods, such as an EDTA wash followed by silica gel chromatography.[3][4]
Q5: My product is water-soluble. How can I remove the copper catalyst without significant product loss during aqueous extractions? For water-soluble products, especially macromolecules like bioconjugates, liquid-liquid extraction is not suitable. Alternative methods include:
-
Dialysis: Effective for removing small molecules like copper catalysts from large biomolecules. Dialysis against a buffer containing EDTA is a common practice.[3]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the removal of the copper catalyst from high molecular weight products.[8]
-
Scavenger Resins: Stirring the aqueous solution with a suitable scavenger resin and then filtering it off.[3]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of 1,4-disubstituted triazoles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Color (Blue/Green) in Product | 1. Incomplete removal by the initial method. 2. The triazole product is a strong copper chelator.[4][7] | 1. Repeat the purification step (e.g., additional aqueous washes). 2. Use a stronger chelating agent or a high-affinity scavenger resin (e.g., SiliaMetS® Thiourea).[2][4] 3. Combine methods: perform an aqueous EDTA wash followed by filtration through a silica plug.[3][9] |
| Low Product Yield After Aqueous Workup | 1. The product is partially soluble in the aqueous phase. 2. The product has adsorbed onto the solid support (silica gel or scavenger resin).[3] | 1. Reduce product solubility in the aqueous layer by washing the organic phase with brine (saturated NaCl solution).[3] 2. If using a solid support, elute with a more polar solvent to recover the adsorbed product. 3. Minimize the number of aqueous washes. |
| Column Chromatography Fails to Separate Product from Copper | The copper species and the product have similar polarities.[3] | 1. Pre-treat the crude product to remove the bulk of the copper before chromatography. An aqueous wash with a chelating agent is highly recommended.[3] 2. Use a scavenger resin to remove copper prior to chromatography.[3] 3. Try a different stationary phase, such as alumina instead of silica gel.[3][9] |
| Product is Water-Soluble | Aqueous washing with chelators is impractical due to product loss. | 1. For macromolecules, use dialysis against an EDTA-containing buffer.[3][8] 2. Employ size-exclusion chromatography (SEC).[8] 3. Use a scavenger resin compatible with aqueous solutions (e.g., Chelex 100) and remove by filtration.[10] |
Comparison of Copper Removal Methods
The selection of a purification method depends on the product's properties, the reaction scale, and the required purity level.[4] Below is a summary of common techniques.
| Method | Typical Efficiency (Residual Cu) | Advantages | Disadvantages |
| Aqueous Wash (EDTA, NH₄Cl) | Moderate to High | Inexpensive, simple liquid-liquid extraction.[3] | Can be inefficient if the product is a strong chelator; risk of product loss if it is water-soluble.[3][4] |
| Silica/Alumina Plug Filtration | Moderate | Fast and simple for removing polar copper salts.[5] | May not be sufficient for complete removal; potential for product adsorption.[3] |
| Solid-Phase Scavengers | Very High (< 10 ppm reported)[4] | High efficiency and selectivity; simple filtration workup.[1][4] | Higher cost compared to simple washes; requires optimization of scavenger amount and stirring time.[3][4] |
| Column Chromatography | High | Can provide very pure product. | Can be time-consuming; may fail if product and copper have similar polarity.[3] |
| Heterogeneous Catalysis | High | Catalyst is easily removed by filtration at the end of the reaction.[6] | May have different catalytic activity compared to homogeneous systems. |
| Dialysis (for Bioconjugates) | High | Gentle method suitable for large, sensitive biomolecules.[3] | Time-consuming; only applicable to macromolecules.[8] |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for organic-soluble triazole products.
-
Reaction Quench: Upon reaction completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Aqueous Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a 0.1 M aqueous solution of disodium EDTA. Repeat the wash 2-3 times.[5] A wash with aqueous ammonia or ammonium chloride can also be effective.[9] The aqueous layer will often turn blue, indicating the formation of the copper complex.[9]
-
Brine Wash: Wash the organic layer with brine to remove residual water and reduce the solubility of the organic product in any remaining aqueous phase.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Further Purification: If necessary, purify the crude product further using silica gel chromatography.[5]
Protocol 2: Copper Removal using a Scavenger Resin
This method is highly effective and useful for products that are difficult to purify by other means.
-
Resin Addition: To the crude reaction mixture (dissolved in a suitable solvent), add a copper scavenger resin (e.g., QuadraSil MP, SiliaMetS Thiourea, Chelex 100).[1][3][10] Typically, 3-5 equivalents of resin relative to the copper catalyst are used.[3]
-
Stirring: Stir the suspension at room temperature. The required time can range from a few hours to overnight, depending on the specific resin and reaction components.[3]
-
Monitoring (Optional): Monitor the removal of copper by observing the disappearance of color from the solution.
-
Filtration: Filter the mixture to remove the resin. A pad of Celite can be used to ensure all fine particles are removed.[4]
-
Concentration: The filtrate contains the purified product. Remove the solvent under reduced pressure.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for selecting a copper removal strategy.
Caption: Troubleshooting decision tree for residual copper.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1,4-dimethyl-1H-1,2,3-triazole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,4-dimethyl-1H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction involves the cycloaddition of a terminal alkyne (propyne) with an azide (methyl azide) in the presence of a copper(I) catalyst. This method is highly favored due to its remarkable regioselectivity, exclusively producing the 1,4-disubstituted isomer in high yields, often under mild, aqueous conditions.[4][5][6][7]
Q2: What are the main advantages of the CuAAC reaction for this synthesis?
A2: The primary advantages of the CuAAC reaction include:
-
High Regioselectivity : It almost exclusively yields the 1,4-disubstituted regioisomer, avoiding the formation of the 1,5-isomer that can occur in thermal Huisgen cycloadditions.[4][5][6]
-
High Yields : The reaction is known for its high efficiency, with yields often ranging from good to excellent (70-99%).[8][9]
-
Mild Reaction Conditions : The synthesis can typically be performed at room temperature in various solvents, including water.[4]
-
Broad Substrate Scope and Functional Group Tolerance : The reaction is compatible with a wide range of functional groups, making it highly versatile.[1][2]
Q3: Can this compound be synthesized without a metal catalyst?
A3: Yes, the synthesis can be performed without a metal catalyst via the thermal Huisgen 1,3-dipolar cycloaddition. However, this method generally requires elevated temperatures and often results in a mixture of both 1,4- and 1,5-regioisomers, leading to lower yields of the desired product and creating purification challenges.[5][6] There are also metal-free, one-pot methods starting from different precursors like α-ketoacetals and amines, which avoid the use of azides.[10]
Q4: My final product is contaminated with copper. How can I remove it?
A4: Copper contamination is a common issue in CuAAC reactions.[6][11] The triazole product can chelate copper ions, making them difficult to remove.[12] Standard purification by column chromatography may not be sufficient.[12] A common strategy is to wash the product, dissolved in an organic solvent, with an aqueous solution of a chelating agent like EDTA.[12] However, the affinity of the triazole for copper can sometimes be greater than that of EDTA, resulting in incomplete removal.[12] Using heterogeneous copper catalysts (e.g., copper metal, Cu/C, or nanosized Cu/Fe systems) can significantly reduce copper leaching into the final product compared to homogeneous catalysts.[6][11][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state by atmospheric oxygen.[7] 2. Poor Quality Reagents: The azide or alkyne starting materials may be impure or degraded. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | 1. Ensure an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent like sodium ascorbate to the reaction mixture to maintain copper in the +1 oxidation state.[7][14] 2. Use freshly prepared or purified starting materials. 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) and allow it to run to completion. If necessary, gentle heating may be applied. |
| Formation of a Mixture of Isomers (1,4- and 1,5-) | 1. Uncatalyzed Thermal Reaction: If the reaction is heated without an effective copper(I) catalyst, the non-regioselective thermal Huisgen cycloaddition can occur.[5][6] 2. Use of an Inappropriate Catalyst: Ruthenium catalysts, for example, selectively produce the 1,5-isomer.[5][15] | 1. Ensure the presence of an active Cu(I) source. Use a reliable catalyst system like CuSO₄/sodium ascorbate or CuI.[9] 2. Confirm the identity of your metal catalyst. Use only copper-based catalysts for 1,4-regioselectivity. |
| Presence of a High-Molecular-Weight Impurity | Alkyne Dimerization: The copper catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[14] | Rigorously exclude oxygen from the reaction vessel by using degassed solvents and maintaining an inert atmosphere. The presence of a reducing agent like sodium ascorbate also helps to suppress this side reaction.[14] |
| Formation of Multiple Methylated Products | Lack of Regioselectivity during Methylation: If synthesizing the target molecule by methylating a pre-existing 4-methyl-1H-1,2,3-triazole, methylation can occur on different nitrogen atoms, leading to a mixture of N1 and N2 isomers.[4][16] Over-methylation can also lead to a quaternary 1,4-dimethyl-1,2,3-triazolium salt.[17] | Carefully control the reaction conditions for the methylation step (base, solvent, temperature, and stoichiometry of the methylating agent).[16] The choice of methylating agent (e.g., methyl iodide vs. dimethyl sulfate) can also influence regioselectivity.[18] Purification by chromatography will be necessary to separate the isomers. |
Quantitative Data Summary
| Synthesis Method | Catalyst / Conditions | Typical Yield | Notes |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) iodide / Sodium Ascorbate | 85-99% | Highly reliable method with excellent regioselectivity for the 1,4-isomer.[8] |
| Cesium Carbonate-Mediated Synthesis | Cs₂CO₃ in DMSO | 70-99% | Reaction between a β-carbonyl phosphonate and an azide; demonstrates excellent regioselectivity.[8][19] |
| Diazo Transfer Method | Tosyl azide / Base (e.g., NaOtBu) | 60-90% | Involves the formation of a diazo intermediate followed by cyclization.[8] |
| Nonmetal-Mediated Three-Component Reaction | Aniline, aromatic ketone, and 4-methylbenzenesulfonohydrazide | 75-92% | Mild conditions, does not require a metal catalyst or azide precursor.[9][20] |
Experimental Protocols
Protocol 1: Synthesis of this compound via CuAAC
This protocol is a representative procedure based on the widely used copper(I)-catalyzed reaction between methyl azide and propyne.
Materials:
-
Methyl azide (CH₃N₃) - Caution: Azides are potentially explosive and should be handled with care.
-
Propyne (CH₃C≡CH) (can be bubbled through the solution or generated in situ)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of water and tert-butanol
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl azide (1.0 equivalent) in a 1:1 mixture of water and tert-butanol.
-
To this solution, add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents). The solution should turn a yellow-green color as Cu(I) is formed.
-
Bubble propyne gas (1.2 equivalents) through the stirred solution at room temperature, or add a suitable propyne precursor.
-
Seal the flask and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting azide is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the product further by flash column chromatography on silica gel.
Visualizations
Reaction Pathway: Regioselectivity in Triazole Synthesis
Caption: Regioselective pathways for the synthesis of dimethyl-1H-1,2,3-triazole.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low yield in triazole synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 60166-43-0 [smolecule.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Triazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for substituted triazoles.
Frequently Asked Questions (FAQs)
Q1: My triazole C-H proton signal is missing or very broad. What is the likely cause?
A1: A missing or broad triazole C-H proton signal can be attributed to several factors. The most common cause is the acidic nature of the triazole C-H proton, which can lead to chemical exchange with residual deuterium oxide (D₂O) or other acidic traces in the NMR solvent. This exchange broadens the signal, sometimes to the point where it disappears into the baseline. Additionally, molecular aggregation at high concentrations can also lead to peak broadening.
-
Troubleshooting Steps:
-
Ensure your NMR solvent is scrupulously dry.
-
Consider running the experiment at a lower temperature to slow down the exchange rate.
-
Acquire the spectrum at a lower concentration to minimize aggregation effects.
-
Q2: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers using NMR?
A2: Distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles is a common challenge that can be reliably solved using ¹³C NMR spectroscopy.[1] The chemical shift of the substituted carbon atoms on the triazole ring is diagnostic for the substitution pattern.
-
For 1,4-disubstituted-1,2,3-triazoles , the C5 carbon signal typically appears in the upfield region of the aromatic carbons, generally between δ 122.7 and 124.8 ppm .[1][2]
-
For 1,5-disubstituted-1,2,3-triazoles , the C4 carbon signal is found further downfield, usually around δ 133 ppm .[1]
The triazole C-H proton (H5 in the 1,4-isomer and H4 in the 1,5-isomer) also shows a slight difference, with the H4 proton of the 1,5-isomer often resonating slightly upfield compared to the H5 proton of the 1,4-isomer.[1] However, the ¹³C chemical shift is the more definitive method. 2D NMR techniques like HMBC can be used to confirm the connectivity between the triazole proton and the surrounding carbons.
Q3: The signals for my long aliphatic chain substituent are overlapping and difficult to assign. What should I do?
A3: Long aliphatic chains contain many chemically similar methylene (-CH₂) groups, which results in significant signal overlap in the 1D ¹H NMR spectrum, typically in the δ 1.2-1.6 ppm region. To resolve these signals and achieve unambiguous assignment, two-dimensional (2D) NMR techniques are essential.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to "walk" along the aliphatic chain by identifying adjacent CH₂ groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon, helping to resolve overlapping proton signals by spreading them out over the carbon chemical shift range.
Q4: What are the typical ¹H and ¹³C NMR chemical shift ranges for the triazole ring?
A4: The chemical shifts for the triazole ring protons and carbons vary based on the isomer (1,2,3- or 1,2,4-), substitution pattern, and the electronic nature of the substituents. However, general ranges can be provided as a starting point for assignment.
Data Presentation: Typical Chemical Shift Ranges for Triazole Rings
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Triazole Ring Proton
| Triazole Type | Proton | Typical Chemical Shift (ppm) | Notes |
| 1,4-Disubstituted 1,2,3-Triazole | H-5 | 7.5 - 8.8 | Appears as a singlet.[3] |
| 1,5-Disubstituted 1,2,3-Triazole | H-4 | ~7.7 | Often slightly upfield of the 1,4-isomer's H-5 proton.[1] |
| 1,2,4-Triazole | H-3 / H-5 | 8.0 - 9.0 | Chemical shifts are sensitive to substituents and tautomeric form. |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Triazole Ring Carbons
| Triazole Type | Carbon | Typical Chemical Shift (ppm) | Notes |
| 1,4-Disubstituted 1,2,3-Triazole | C-4 | 139 - 149 | Quaternary carbon, downfield.[2] |
| C-5 | 122 - 128 | Protonated carbon, upfield.[2] | |
| 1,5-Disubstituted 1,2,3-Triazole | C-4 | ~133 | Protonated carbon, downfield.[1] |
| C-5 | ~135 - 139 | Quaternary carbon.[1] | |
| 1,2,4-Triazole | C-3 / C-5 | 140 - 161 | Highly dependent on substitution and tautomerism.[4] |
Note: These are general ranges. The actual chemical shifts can be influenced by the solvent and the electronic properties (electron-donating or electron-withdrawing) of the substituents.
Experimental Protocols
A successful NMR analysis begins with proper sample preparation and the selection of appropriate experiments.
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the purified substituted triazole directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can affect chemical shifts.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. If solubility is an issue, gentle warming may be applied.
-
Referencing: Modern spectrometers can lock onto the deuterium signal of the solvent. The residual solvent peak is then used as an internal reference.[5] For example, CHCl₃ in CDCl₃ at δ 7.26 ppm for ¹H NMR and the CDCl₃ triplet at δ 77.16 ppm for ¹³C NMR.
-
Acquisition: Acquire a standard 1D ¹H spectrum, followed by a ¹³C{¹H} spectrum.
Protocol 2: Key 2D NMR Experiments for Structural Elucidation
If 1D spectra are insufficient for a complete assignment, the following 2D experiments are recommended.
-
COSY (Homonuclear Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).
-
Methodology: Use a standard COSY pulse sequence (e.g., cosygpqf). Acquire the spectrum with sufficient resolution in both dimensions to resolve cross-peaks. Cross-peaks will appear between signals of coupled protons.[6]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Methodology: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). The resulting 2D map will show a correlation peak for each C-H bond, with the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.[6]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Methodology: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The spectrum will show correlations between a proton and carbons that are 2 or 3 bonds away. For triazoles, this can definitively link a substituent to its position on the ring by showing a correlation from a proton on the substituent to a triazole ring carbon.[7]
-
Mandatory Visualization
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: Workflow for distinguishing triazole isomers.
Caption: Workflow for complete NMR structural assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. 2D NMR [chem.ch.huji.ac.il]
- 7. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
preventing Glaser coupling byproducts in alkyne-azide cycloadditions
Welcome to the Technical Support Center for troubleshooting and optimizing copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of Glaser coupling byproduct formation and other side reactions, ensuring high yields and purity of the desired 1,4-disubstituted triazole products.
Frequently Asked Questions (FAQs)
Q1: What is Glaser coupling and why is it a problem in my alkyne-azide cycloaddition reactions?
A1: Glaser coupling is an oxidative homocoupling of terminal alkynes that results in the formation of a symmetric 1,3-diyne byproduct.[1] In the context of CuAAC reactions, this side reaction consumes your alkyne starting material, reducing the yield of the desired triazole product and complicating purification. This unwanted reaction is promoted by the oxidation of the catalytically active Cu(I) to Cu(II) in the presence of oxygen.
Q2: How can I visually identify the Glaser coupling byproduct in my reaction mixture?
A2: On a Thin Layer Chromatography (TLC) plate, the Glaser coupling product, being a dimer of the starting alkyne, is typically less polar than both the starting alkyne and the desired triazole product. Its presence can be confirmed by mass spectrometry, where you will observe a mass corresponding to double the molecular weight of your alkyne starting material, minus two protons.
Q3: Aside from Glaser coupling, what other common side reactions should I be aware of?
A3: Other potential side reactions in CuAAC include the formation of thiotriazoles if free thiols are present, and potential protein damage from reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system, particularly in bioconjugation reactions.[2]
Troubleshooting Guide: Minimizing Glaser Coupling Byproducts
This guide provides a systematic approach to troubleshoot and minimize the formation of Glaser coupling byproducts in your CuAAC reactions.
Issue: Significant formation of alkyne homocoupling (Glaser) byproduct is observed.
Diagram: Troubleshooting Workflow for Glaser Coupling
Caption: A step-by-step workflow for troubleshooting and resolving Glaser coupling.
Troubleshooting Steps & Solutions
-
Oxygen Exclusion: The primary cause of Glaser coupling is the presence of oxygen, which oxidizes the active Cu(I) catalyst to the inactive and problematic Cu(II) state.
-
Solution: Implement rigorous anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and running the reaction under a positive pressure of an inert atmosphere.
-
-
Reducing Agent Inefficiency: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ and maintain the copper in its active state. If the reducing agent is old or used in insufficient amounts, Cu(I) can be oxidized.
-
Solution: Always use a freshly prepared solution of sodium ascorbate. Ensure it is used in a sufficient stoichiometric excess relative to the copper catalyst. While a 5-fold excess is common, increasing the concentration can further suppress byproduct formation.[2]
-
-
Copper Source and Ligand Choice: The choice of copper source and stabilizing ligand significantly impacts the reaction outcome.
-
Solution:
-
Copper Source: Using a Cu(I) salt (e.g., CuI, CuBr) directly can be advantageous as it eliminates the need for in situ reduction. However, these salts are sensitive to air and require careful handling under inert conditions.
-
Ligands: The use of a copper-stabilizing ligand is crucial. Ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) not only accelerate the desired cycloaddition but also protect the Cu(I) from oxidation.[3][4] The choice of ligand can influence the extent of Glaser coupling, with tetradentate ligands generally showing less propensity for this side reaction than bidentate or tridentate ligands.[1]
-
-
-
Reaction Conditions: Temperature and the rate of addition of reactants can also play a role.
-
Solution:
-
Temperature: In some cases, particularly during workup, maintaining a low temperature can prevent Glaser coupling.
-
Slow Addition: Slowly adding the alkyne to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
-
Data Presentation: Impact of Reaction Parameters on Product Distribution
The following tables summarize quantitative data on the effect of different reaction conditions on the yield of the desired 1,4-disubstituted triazole versus the Glaser homocoupling byproduct.
Table 1: Effect of Copper Source on Product Yield
| Copper Source (mol%) | Ligand | Reducing Agent | Desired Triazole Yield (%) | Glaser Byproduct Yield (%) | Reference |
| CuSO₄ (1) | THPTA | Sodium Ascorbate | >95 | <5 | [5] |
| CuI (1) | THPTA | None | >95 | <5 | [5] |
| Cu Wire | PMDTA | None | 91.9 | Not reported | [6] |
| Cu Plate (pre-treated) | PMDTA | None | Increased by 57% vs untreated | Not reported | [6] |
Table 2: Influence of Ligand Type on Reaction Outcome
| Ligand | Ligand:Cu Ratio | Desired Triazole Yield (%) | Glaser Byproduct Formation | Key Characteristics | Reference |
| TBTA | 1:1 to 2:1 | High | Can be significant without excess ascorbate | High reaction rates, but cytotoxic | [4] |
| THPTA | 5:1 | High | Minimized with sufficient ascorbate | Water-soluble, biocompatible | [4][7] |
| BTTAA | 1:1 to 2:1 | Very High | Low | High catalytic activity | [4] |
| Tetradentate Ligands | N/A | High | Lower propensity than bidentate/tridentate | Stabilizes Cu(I) effectively | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale, Oxygen-Free CuAAC Reaction
This protocol is designed to minimize Glaser coupling for the synthesis of small molecules.
Materials:
-
Azide starting material
-
Terminal alkyne starting material
-
Copper(I) Iodide (CuI)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous, degassed solvent (e.g., THF/water mixture)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under a positive pressure of inert gas, add the azide (1.0 equiv), THPTA (0.05 equiv), and CuI (0.01 equiv).
-
Add the anhydrous, degassed solvent to dissolve the reagents.
-
-
Degassing:
-
Subject the mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.
-
-
Reactant Addition:
-
While maintaining a positive inert gas pressure, add the terminal alkyne (1.05 equiv) to the reaction mixture via a gas-tight syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of EDTA to remove the copper catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram: Experimental Workflow for Oxygen-Free CuAAC
Caption: A typical experimental workflow for an oxygen-free CuAAC reaction.
Signaling Pathways and Logical Relationships
Diagram: Competing Reaction Pathways in CuAAC
Caption: Competing pathways: desired CuAAC versus undesired Glaser coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jenabioscience.com [jenabioscience.com]
Technical Support Center: Synthesis of 1,4-dimethyl-1H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4-dimethyl-1H-1,2,3-triazole. Our goal is to help you improve your reaction yield and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including this compound, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction.[1][2][3] This reaction involves the cycloaddition of a terminal alkyne (propyne) with an azide (methyl azide) in the presence of a copper(I) catalyst.[4] Other reported methods include diazo transfer methodologies and reactions involving β-carbonyl phosphonates.[4]
Q2: I am observing a significant amount of a side product. What is the likely impurity and how can I minimize its formation?
A2: A common side product in CuAAC reactions is the homocoupling product of the alkyne, resulting from what is known as Glaser coupling.[5] This occurs when the copper(I) catalyst is oxidized to copper(II) in the presence of oxygen. To minimize this, it is crucial to maintain anaerobic conditions throughout the reaction. This can be achieved by using degassed solvents and purging the reaction vessel with an inert gas like nitrogen or argon. Additionally, using a reducing agent, such as sodium ascorbate, can help maintain the copper in its active +1 oxidation state.[4][5]
Q3: My reaction is proceeding very slowly or not at all. What could be the issue?
A3: A sluggish or stalled reaction can be attributed to several factors:
-
Inactive Catalyst: The active catalytic species is copper(I). If you are starting with a copper(II) salt (e.g., CuSO₄), ensure an adequate amount of a reducing agent like sodium ascorbate is present to generate and maintain the Cu(I) species in situ.[4][5]
-
Catalyst Poisoning: Certain functional groups, especially thiols, can strongly coordinate with the copper catalyst, leading to its deactivation.[5] Ensure your starting materials and solvents are free from such impurities.
-
Insufficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper contact between reactants and the catalyst.
-
Low Temperature: While many CuAAC reactions proceed at room temperature, some systems may require gentle heating to increase the reaction rate.
Q4: What are the recommended purification techniques for this compound?
A4: Purification of triazoles can be achieved through several methods. Column chromatography on silica gel is a very common and effective technique. The choice of eluent will depend on the polarity of any other substituents, but mixtures of ethyl acetate and hexanes are often a good starting point.[6] In some cases, if the product is a solid, recrystallization can be an effective purification method. For water-soluble triazoles, continuous extraction may be necessary.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of side products (e.g., Glaser coupling). - Loss of product during workup or purification. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Implement measures to prevent side reactions (see FAQ Q2). - Optimize workup and purification procedures to minimize losses. |
| Formation of Isomeric Impurities | - For some synthetic routes other than CuAAC, lack of regioselectivity can lead to the formation of other triazole isomers (e.g., 1,5-disubstituted). | - The CuAAC reaction is highly regioselective for the 1,4-isomer.[4] If using other methods, careful optimization of reaction conditions (catalyst, solvent, temperature) may be required to improve regioselectivity. |
| Difficulty in Removing Copper Catalyst | - Residual copper salts can contaminate the final product. | - After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia to remove copper salts. - Passing the crude product through a short plug of silica gel or activated carbon can also be effective. |
| Starting Materials are Unstable | - Organic azides, especially low molecular weight ones, can be explosive. | - Handle organic azides with extreme caution, behind a blast shield. - Whenever possible, generate the azide in situ to avoid its isolation and handling. |
Data Presentation
The following table summarizes typical yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles using various catalytic systems. Note that the specific yield for this compound may vary.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield Range (%) | Reference |
| Copper(I) Iodide / Sodium Ascorbate | DMSO/H₂O or tBuOH/H₂O | Room Temperature | 1 - 24 h | 85 - 99 | [4] |
| Cesium Carbonate (with diethyl (1-oxopropyl)phosphonate and methylazide) | DMSO | Room Temperature | 1 - 24 h | 70 - 99 | [4] |
| Copper-on-Charcoal (Flow Synthesis) | Dichloromethane | 110 °C | ~2 minutes (residence time) | High (quantitative formation observed for a model reaction) | [9][10] |
| Diazo Transfer (with tosyl azide and a base) | Not specified | Room Temperature | Not specified | 60 - 90 | [4] |
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles and can be adapted for this compound.
Materials:
-
Methyl azide (or a suitable precursor for in situ generation)
-
Propyne (can be bubbled through the solution or a suitable source can be used)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO and water)
Procedure:
-
In a round-bottom flask, dissolve the methyl azide in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add a solution of copper(II) sulfate pentahydrate (typically 1-5 mol%) in water.
-
Add a freshly prepared solution of sodium ascorbate (typically 5-10 mol%) in water. The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to Cu(I).
-
Bubble propyne gas through the reaction mixture for a period of time, or add a suitable propyne source.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine. To remove residual copper, a wash with a dilute aqueous ammonia solution or an EDTA solution can be performed.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Recent Advancements in CuAAC Click Approaches for the Synthesis of 1,2,3-Triazole Hybrid Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 60166-43-0 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
stability issues of 1,4-dimethyl-1H-1,2,3-triazole under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,4-dimethyl-1H-1,2,3-triazole under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound ring under acidic conditions?
A1: The 1,2,3-triazole ring is known to be highly stable under a wide range of conditions, including acidic environments.[1][2][3][4][5] It is generally resistant to hydrolysis and degradation under typical experimental acidic conditions.[1][3]
Q2: What is the first step in the interaction of this compound with an acid?
A2: The first and most prominent interaction is the protonation of one of the nitrogen atoms on the triazole ring. The lone pairs of electrons on the nitrogen atoms make them basic and susceptible to protonation in an acidic medium.
Q3: Can the methyl substituents on the triazole ring influence its stability in acid?
A3: While the substituents can electronically influence the basicity of the nitrogen atoms and thus the ease of protonation, the simple methyl groups in this compound are not expected to introduce any inherent instability to the triazole core under acidic conditions. In more complex molecules, degradation often occurs at the substituents rather than the triazole ring itself.
Q4: Are there any specific acidic conditions that are known to degrade this compound?
A4: While generally stable, extremely harsh conditions (e.g., highly concentrated strong acids at elevated temperatures for prolonged periods) could potentially lead to degradation. However, under standard laboratory conditions for drug development and biochemical assays, significant degradation is not expected.
Q5: What are the likely degradation products of this compound in acid, if any?
A5: Due to the high stability of the triazole ring, significant degradation and the formation of degradation products are unlikely under typical acidic conditions. If degradation were to occur under very harsh conditions, it would likely involve cleavage of the triazole ring, but specific products for this compound are not well-documented in the literature.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound during an experiment in acidic buffer. | 1. Adsorption to surfaces: The protonated, positively charged triazole may adsorb to glass or plastic surfaces. 2. Unexpected reaction: The compound may be reacting with another component in your experimental system that is activated by acidic pH. 3. Analytical error: Issues with the analytical method (e.g., HPLC, LC-MS) may give the appearance of compound loss. | 1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Run control experiments with individual components to identify any unwanted reactions. 3. Verify the calibration and performance of your analytical instruments. Check for changes in retention time or peak shape of your compound in the acidic mobile phase. |
| Appearance of unexpected peaks in analytical chromatogram after incubation in acid. | 1. Impurity in the starting material: The acidic conditions may alter the solubility or chromatographic behavior of an existing impurity. 2. Degradation of another component: Another molecule in your sample may be degrading and producing new peaks. 3. Minor degradation of the triazole: While unlikely under mild conditions, some degradation could be occurring. | 1. Analyze your starting material by a high-resolution method to confirm its purity. 2. Incubate a blank (acidic buffer without the triazole) and a control with other components to check for their degradation. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and see if they match the unexpected peaks. |
| Inconsistent experimental results in acidic media. | 1. pH variability: The pH of your buffer may not be stable or consistent between experiments. 2. Temperature fluctuations: Variations in temperature can affect reaction rates and compound stability. 3. Lot-to-lot variability of the compound. | 1. Prepare fresh buffers for each experiment and verify the pH. 2. Ensure precise temperature control during your experiments. 3. Qualify new batches of the compound to ensure consistent purity and identity. |
Data Presentation
Currently, there is a lack of specific quantitative data in the published literature for the degradation of this compound under various acidic conditions. The table below is a hypothetical representation to illustrate how such data would be presented.
Table 1: Hypothetical Stability of this compound in Aqueous Acidic Solutions
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) |
| 1.0 | 50 | 24 | < 1% |
| 1.0 | 80 | 24 | 2-5% |
| 3.0 | 50 | 72 | < 0.5% |
| 3.0 | 80 | 72 | 1-3% |
| 5.0 | 50 | 168 | < 0.1% |
| 5.0 | 80 | 168 | < 1% |
Note: These values are for illustrative purposes only and are not based on experimental data for this specific compound.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To assess the stability of this compound under forced acidic conditions and to identify any potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol or other suitable organic solvent
-
High-purity water
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or water.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.
-
-
Stronger Acidic Stress (if no degradation is observed):
-
Repeat the experiment using 1 M HCl.
-
-
Control Sample: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution and incubate it under the same conditions.
-
Analysis:
-
Analyze the stressed samples and the control sample by a validated stability-indicating HPLC or LC-MS method.
-
Determine the percentage of the remaining this compound and identify any new peaks corresponding to degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Scaling Up the Synthesis of 1,4-Dimethyl-1H-1,2,3-triazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1,4-dimethyl-1H-1,2,3-triazole. The information is structured in a question-and-answer format to directly address potential challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and scalable method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction involves the [3+2] cycloaddition of methylazide and propyne.[4] The copper(I) catalyst ensures high regioselectivity, exclusively yielding the 1,4-disubstituted product.[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
The primary safety concerns are associated with the starting materials:
-
Methylazide: This is a low molecular weight organic azide, making it volatile and potentially explosive, especially when concentrated.[5] It is sensitive to heat, friction, and pressure.[6]
-
Propyne: This is a flammable and potentially explosive gas, especially at elevated temperatures and pressures.[7]
Q3: How can I mitigate the risks associated with methylazide and propyne on a larger scale?
To mitigate risks, the following precautions are essential:
-
In situ Generation: Whenever possible, generate methylazide in situ to avoid its isolation and storage.[8]
-
Engineering Controls: Conduct the reaction in a well-ventilated fume hood with appropriate blast shields.[9]
-
Temperature Control: Maintain strict temperature control, as the reaction is exothermic.[9][10] Use a reliable cooling system and monitor the internal reaction temperature.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.[7]
-
Propyne Handling: Use a lecture bottle with a proper regulator and flowmeter for controlled addition of propyne gas. Ensure all connections are secure to prevent leaks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-resistant lab coat, and heavy-duty gloves.[8][11]
Q4: Are there safer alternatives to using methylazide and propyne directly?
Yes, several strategies can enhance the safety profile of the synthesis:
-
Propyne Surrogates: Instead of gaseous propyne, consider using a liquid propyne surrogate, such as 2-propyn-1-ol, followed by subsequent chemical modification.
-
In situ Methylazide Generation: A common method for in situ generation of methylazide involves the reaction of sodium azide with a methylating agent, such as dimethyl sulfate or methyl iodide, in a suitable solvent. This avoids the need to handle the pure, volatile azide.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge during scale-up. The following troubleshooting steps can help identify and resolve the underlying cause:
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen.[8] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Add a reducing agent, such as sodium ascorbate, to regenerate the Cu(I) species.[3] |
| Poor Mixing | In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Use a powerful overhead stirrer to ensure homogenous mixing. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider a slight increase in temperature or the addition of more catalyst. |
| Substrate Instability | Methylazide can decompose, especially at elevated temperatures. If generating in situ, ensure the subsequent cycloaddition reaction is efficient to consume the azide as it is formed. |
Issue 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Byproduct | Cause and Mitigation |
| 1,5-dimethyl-1H-1,2,3-triazole | This isomer can form in the absence of an effective copper catalyst via a thermal Huisgen cycloaddition.[6] Ensure sufficient active Cu(I) catalyst is present to favor the 1,4-regioisomer. |
| Diyne from Propyne Homocoupling (Glaser Coupling) | This occurs in the presence of oxygen and Cu(II).[12] To minimize this, maintain a strictly anaerobic environment and use a reducing agent to keep the copper in the +1 oxidation state. The use of a stabilizing ligand can also help. |
| Polymerization of Propyne | Propyne can polymerize at elevated temperatures.[7] Maintain careful temperature control throughout the reaction. |
Issue 3: Difficult Purification
Purifying this compound can be challenging due to its physical properties.
| Problem | Solution |
| Removal of Copper Catalyst | Residual copper can be difficult to remove. After the reaction, quench with an aqueous solution of ammonia or EDTA to chelate the copper.[13] Subsequent extraction and washes should remove the copper salts. |
| Separation from Starting Materials | If the reaction is incomplete, unreacted starting materials will need to be removed. Methylazide is volatile and can be carefully removed with the solvent under reduced pressure (with appropriate safety precautions). Unreacted propyne should be safely vented. |
| Product Isolation | This compound is a low-melting solid or a liquid at room temperature.[14] Purification is typically achieved by vacuum distillation.[15][16] It is soluble in many common organic solvents.[17] |
Experimental Protocols
Gram-Scale Synthesis of this compound via CuAAC
This protocol is a general guideline and should be optimized for specific laboratory conditions and equipment. Extreme caution must be exercised when handling methylazide and propyne.
Materials:
-
Sodium azide (NaN₃)
-
Methyl iodide (CH₃I)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Propyne gas
-
Solvent (e.g., a mixture of water and tert-butanol)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with an overhead stirrer, a condenser, a gas inlet, and a thermocouple, add a solution of sodium azide in water.
-
In Situ Generation of Methylazide: Cool the solution in an ice bath and slowly add methyl iodide while stirring vigorously. Allow the reaction to proceed for a set time to generate methylazide in situ.
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.
-
Cycloaddition: Add the catalyst solution to the reaction mixture. Begin bubbling propyne gas through the solution at a controlled rate.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Workup: Once the reaction is complete, safely vent any unreacted propyne. Quench the reaction with an aqueous ammonia solution to remove the copper catalyst.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles. These should be used as a starting point for optimization.
| Parameter | Typical Range | Reference |
| Catalyst Loading (CuSO₄) | 1-5 mol% | [18] |
| Reducing Agent (Sodium Ascorbate) | 5-10 mol% | [3] |
| Ligand (e.g., TBTA) | 1-5 mol% | [12] |
| Temperature | Room Temperature to 50 °C | [18] |
| Reaction Time | 1-24 hours | [1] |
| Yield | 70-99% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up the synthesis.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. patents.justia.com [patents.justia.com]
- 16. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 17. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,4-dimethyl-1H-1,2,3-triazole and 1,5-dimethyl-1H-1,2,3-triazole
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric scaffolds is paramount for efficient synthesis and predictable molecular behavior. This guide provides an objective comparison of the reactivity of two common disubstituted 1,2,3-triazole isomers: 1,4-dimethyl-1H-1,2,3-triazole and 1,5-dimethyl-1H-1,2,3-triazole. The information presented is supported by available experimental and computational data to aid in the selection and manipulation of these important heterocyclic motifs.
Introduction
The 1,2,3-triazole ring is a staple in medicinal chemistry, valued for its metabolic stability, ability to form hydrogen bonds, and its role as a reliable linker.[1][2] The two major regioisomers, 1,4-disubstituted and 1,5-disubstituted, are accessible through distinct synthetic pathways, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the 1,4-isomer and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the 1,5-isomer.[1][3] These synthetic differences are the first indicator of the distinct electronic and, consequently, chemical properties of each isomer. This guide delves into the comparative reactivity of the 1,4-dimethyl and 1,5-dimethyl analogs, focusing on key reaction types relevant to further functionalization.
Synthesis Pathways
The regioselective synthesis of each isomer is a critical consideration for any research endeavor. The distinct catalytic systems required for the formation of the 1,4- and 1,5-dimethyl-1H-1,2,3-triazoles are a direct reflection of the different reaction mechanisms.
Reactivity Comparison
The reactivity of the triazole ring is influenced by the electron-donating or withdrawing nature of its substituents and the position of these substituents. In the case of 1,4- and 1,5-dimethyl-1H-1,2,3-triazoles, the positioning of the methyl groups leads to differences in electron density distribution and steric hindrance around the ring, thereby affecting their reactivity.
C-H Bond Acidity and Deprotonation
A key difference in reactivity between the two isomers lies in the acidity of the remaining C-H bond on the triazole ring. This has been demonstrated in base-catalyzed hydrogen-deuterium (H/D) exchange studies. The C5-H of 1,4-disubstituted 1,2,3-triazoles is more acidic and thus more readily deprotonated than the C4-H of 1,5-disubstituted isomers. This is attributed to the electronic differences between the C4 and C5 positions of the 1,2,3-triazole ring.
| Reaction Type | This compound | 1,5-dimethyl-1H-1,2,3-triazole | Reference |
| Base-Catalyzed H/D Exchange | Readily undergoes H/D exchange at the C5 position. | H/D exchange at the C4 position is significantly slower or does not occur under similar conditions. | [4] |
Experimental Protocol: Base-Catalyzed Hydrogen-Deuterium Exchange
This protocol is adapted from a general procedure for the deuteration of 1,2,3-triazoles.[4]
-
Materials : 1,4- or 1,5-dimethyl-1H-1,2,3-triazole, Cesium Carbonate (Cs₂CO₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure :
-
To a solution of the dimethyl-1H-1,2,3-triazole (1 mmol) in DMSO-d₆ (2 mL), add Cs₂CO₃ (0.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the signal corresponding to the triazole C-H proton.
-
Upon completion, quench the reaction with D₂O and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.
-
The significant difference in the rate of H/D exchange highlights the greater carbanionic stability at the C5 position of the 1,4-isomer compared to the C4 position of the 1,5-isomer. This has important implications for reactions involving deprotonation, such as metalation followed by reaction with an electrophile.
N-Alkylation and Basicity
The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons and can act as nucleophiles, for instance, in N-alkylation reactions to form triazolium salts. The relative nucleophilicity of the nitrogen atoms is influenced by the substitution pattern. In 1-substituted 1,2,3-triazoles, alkylation occurs at either the N2 or N3 position.
Electrophilic Substitution on the Triazole Ring
The 1,2,3-triazole ring is generally considered to be electron-deficient and therefore relatively unreactive towards electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions. For instance, the nitration of N-substituted triazoles can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[6]
A direct comparative study on the nitration of 1,4-dimethyl- vs. 1,5-dimethyl-1H-1,2,3-triazole is not available. However, based on the electronic properties, the electron-donating methyl groups would have a greater activating effect on the C5 position in the 1,4-isomer and the C4 position in the 1,5-isomer. The relative reactivity would depend on the overall electron density of the ring and the stability of the intermediate sigma complex, which would require specific experimental or computational investigation.
Experimental Protocol: General Procedure for Nitration of a Methyl-Substituted Triazole
This protocol is based on the nitration of 2-methyl-2H-1,2,3-triazole and can be adapted for comparative studies.[6]
-
Materials : Dimethyl-1H-1,2,3-triazole isomer, fuming nitric acid, concentrated sulfuric acid, ice, saturated sodium bicarbonate solution, dichloromethane.
-
Procedure :
-
In a round-bottom flask, dissolve the dimethyl-1H-1,2,3-triazole (1.0 g) in concentrated sulfuric acid (5 mL) and cool to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid (5 mL) while maintaining the temperature below room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by a suitable method (e.g., chromatography or recrystallization).
-
Conclusion
The reactivity of this compound and 1,5-dimethyl-1H-1,2,3-triazole exhibits notable differences, primarily stemming from the distinct electronic environment of the triazole ring in each isomer. The most significant and experimentally verified difference is the higher acidity of the C5-H in the 1,4-isomer, making it more susceptible to deprotonation and subsequent functionalization at this position. While direct comparative data for other reaction types such as N-alkylation and electrophilic substitution are limited for these specific dimethyl derivatives, the foundational principles of electronic effects suggest that the regiochemistry and reaction rates will be distinct.
For researchers and drug development professionals, these differences are critical for strategic planning of synthetic routes. The choice between a 1,4- or 1,5-disubstituted triazole core should be made not only based on the desired final structure but also with consideration for the potential for and regioselectivity of subsequent chemical modifications. Further quantitative experimental and computational studies are warranted to provide a more comprehensive understanding of the reactivity landscape of these versatile heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 1,4- and 1,5-Disubstituted 1,2,3-Triazole Isomers for Researchers and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The regiochemistry of substitution on the triazole ring plays a critical role in determining the pharmacological profile of these compounds. This guide provides a comparative study of the two major regioisomers: 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, focusing on their synthesis, spectral characterization, and a comparative overview of their biological performance.
Synthesis: A Tale of Two Catalysts
The selective synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles is primarily achieved through metal-catalyzed azide-alkyne cycloaddition reactions. The choice of metal catalyst dictates the regiochemical outcome.
1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Copper(I)-catalyzed reaction, a cornerstone of "click chemistry," exclusively yields the 1,4-disubstituted isomer. This method is lauded for its high efficiency, mild reaction conditions, and broad substrate scope.
1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The synthesis of the 1,5-disubstituted regioisomer is typically achieved using ruthenium catalysts, such as Cp*RuCl(PPh₃)₂.[3] The RuAAC reaction provides a complementary approach to access the alternative substitution pattern on the triazole ring.[3][4]
The following table summarizes the key differences between the two primary synthetic routes:
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Catalyst | Copper(I) salts (e.g., CuSO₄/Sodium Ascorbate, CuI) | Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |
| Typical Solvents | t-BuOH/H₂O, THF/H₂O, DMF | Toluene, Benzene, DMF |
| Reaction Temperature | Room Temperature to mild heating | Room Temperature to 80 °C |
| Key Advantages | High yields, excellent regioselectivity, mild conditions, wide functional group tolerance. | Access to the 1,5-isomer, can tolerate internal alkynes to form fully substituted triazoles.[3] |
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. The chemical shifts of the triazole proton and the substituted carbons provide clear diagnostic markers.
| Spectroscopic Feature | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer |
| ¹H NMR (Triazole Proton) | Typically observed as a singlet in the range of δ 7.5-8.5 ppm.[5] | The proton signal is generally more shielded (appears at a lower ppm value) compared to the 1,4-isomer. |
| ¹³C NMR (Triazole Carbons) | C5 signal appears at ~δ 120-125 ppm, while the C4 signal is further downfield.[5] | The chemical shifts of the triazole carbons differ significantly from the 1,4-isomer, aiding in their distinction. |
Comparative Biological Activity
Both 1,4- and 1,5-disubstituted 1,2,3-triazoles are recognized as important pharmacophores.[1] The specific substitution pattern on the triazole ring can significantly influence the biological activity of the molecule. While a direct head-to-head comparison of identically substituted 1,4- and 1,5-isomers is not extensively available in the literature, the following provides an overview of their reported activities in the context of cancer, a major therapeutic area of investigation for this class of compounds.
Anticancer Activity:
Numerous studies have demonstrated the potent anticancer activity of 1,4-disubstituted 1,2,3-triazole derivatives against a variety of cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][8] For instance, certain 1,4-disubstituted triazoles have been shown to inhibit tubulin polymerization, a validated target in cancer therapy.[7]
The 1,5-disubstituted isomers have also been investigated as potential anticancer agents, with some derivatives showing promising activity.[9] However, there is a greater volume of published data on the anticancer properties of the 1,4-isomers, likely due to the facility of their synthesis via the CuAAC reaction.
The following table presents a selection of reported anticancer activities for 1,4-disubstituted 1,2,3-triazole derivatives. It is important to note that these values are from different studies and a direct comparison should be made with caution.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 8.67 - 11.62 | [7] |
| 1,2,3-Triazole-Coumarin Hybrids | A549 (Lung) | 2.97 - 4.78 | [7] |
| Phosphonate-1,2,3-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [6] |
| Phosphonate-1,2,3-Triazole Derivative | A-549 (Lung) | 21.25 | [6] |
| Phosphonate-1,2,3-Triazole Derivative | MCF-7 (Breast) | 18.06 | [6] |
| Phosphonate-1,2,3-Triazole Derivative | MDA-MB-231 (Breast) | 16.32 | [6] |
Experimental Protocols
General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC):
-
To a solution of the organic azide (1.0 mmol) and the terminal alkyne (1.0-1.2 mmol) in a suitable solvent system (e.g., t-BuOH:H₂O 1:1, 10 mL), add sodium ascorbate (0.1 mmol, 10 mol%).
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) in water (1 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC): [4]
-
In a reaction vessel, dissolve the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) in a dry, deoxygenated solvent (e.g., toluene).[4]
-
Add the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) to the flask.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under an inert atmosphere.[4]
-
Monitor the reaction progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.[4]
Visualizing the Workflow and Potential Mechanism of Action
Caption: General experimental workflow for the synthesis and comparative analysis of 1,2,3-triazole isomers.
Caption: A plausible signaling pathway for the anticancer activity of 1,2,3-triazole derivatives.
Conclusion
The 1,4- and 1,5-disubstituted 1,2,3-triazoles represent two versatile and biologically significant classes of heterocyclic compounds. The choice of isomer for drug design and development is critically dependent on the desired biological target and the required spatial arrangement of substituents. The well-established and highly efficient CuAAC reaction makes the 1,4-isomer more readily accessible, which is reflected in the larger volume of research on this scaffold. However, the development of robust RuAAC methodologies has opened up avenues for the exploration of the 1,5-isomer, which may offer unique pharmacological advantages for certain applications. Further head-to-head comparative studies of identically substituted isomer pairs are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation triazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties | MDPI [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1,4-Dimethyl-1H-1,2,3-triazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the biological profile of the parent compound, 1,4-dimethyl-1H-1,2,3-triazole, and its more complex, substituted analogs. While this compound serves as a fundamental building block, current research indicates that its substituted analogs possess significantly more pronounced and diverse pharmacological effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for researchers in drug discovery and development.
Data Presentation: A Comparative Overview
Quantitative data on the biological activities of 1,4-disubstituted-1,2,3-triazole analogs are summarized below. It is important to note that specific biological activity data for this compound is limited in the public domain, suggesting its primary role as a structural motif rather than a potent bioactive agent itself.
Table 1: Antimicrobial Activity of 1,4-Disubstituted-1,2,3-triazole Analogs (Minimum Inhibitory Concentration - MIC in µM)
| Compound/Analog | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Reference |
| Analog 1 (Vitamin D3 conjugate) | - | 3.5 | - | - | [1] |
| Analog 2 (Vitamin D3 conjugate) | 1.08 | 0.14 | - | - | [1] |
| Analog 3 (Vitamin D3 conjugate) | - | - | 68.72 | - | [1] |
Table 2: Antifungal Activity of 1,4-Disubstituted-1,2,3-triazole Analogs (Minimum Inhibitory Concentration - MIC in µM)
| Compound/Analog | Candida albicans | Aspergillus niger | Reference |
| Analog 1 (Vitamin D3 conjugate) | 1.20 | - | [1] |
| Analog 2 (Vitamin D3 conjugate) | 4.24 | - | [1] |
Table 3: Anticancer Activity of 1,4-Dihydropyridine-Based 1,2,3-Triazole Analogs (IC50 in µM)
| Compound/Analog | Caco-2 (Colorectal adenocarcinoma) | Reference |
| 13ab' | >10 | [2] |
| 13ad' | 0.63 ± 0.05 | [2] |
| Carboplatin (Standard) | 8.51 ± 0.23 | [2] |
| Gemcitabine (Standard) | 0.012 ± 0.001 | [2] |
Table 4: Enzyme Inhibition Activity of 1,2,4-Triazole Bearing Azinane Analogs (IC50 in µM)
| Compound/Analog | α-Glucosidase | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Reference |
| 12d (3-methyl phenyl) | 36.74 ± 1.24 | 0.73 ± 0.54 | 0.017 ± 0.53 | [3][4] |
| 12m (3,5-dimethyl phenyl) | - | 0.73 ± 0.54 | 0.038 ± 0.50 | [3][4] |
| Acarbose (Standard) | 375.82 ± 1.76 | - | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Enzyme Inhibition Assay (α-Glucosidase Inhibition Assay)
The inhibitory activity of compounds against α-glucosidase is determined spectrophotometrically.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure: In a 96-well plate, the test compound at various concentrations is pre-incubated with the α-glucosidase solution for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the mixture.
-
Absorbance Measurement: The hydrolysis of pNPG to p-nitrophenol by α-glucosidase results in a yellow-colored product. The absorbance of this product is measured kinetically at 405 nm for a defined period using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
General Workflow for Synthesis and Biological Evaluation of 1,4-Disubstituted-1,2,3-triazole Analogs
Caption: A typical workflow for the synthesis and biological evaluation of 1,4-disubstituted-1,2,3-triazole analogs.
Signaling Pathway Inhibition by Anticancer Triazole Analogs
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
A Comparative Guide to the Synthetic Routes of 1,4-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthetic routes to 1,4-dimethyl-1H-1,2,3-triazole, a valuable heterocyclic compound in medicinal chemistry and materials science. We present a detailed analysis of the widely-used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a notable alternative, the cesium carbonate-mediated synthesis. This guide includes a quantitative data comparison, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Synthetic Routes
The selection of a synthetic route for this compound is often guided by factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the two primary methods discussed in this guide.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cesium Carbonate-Mediated Synthesis |
| Starting Materials | Methylazide, Propyne | Diethyl (1-oxopropyl)phosphonate, Methylazide |
| Catalyst/Base | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | t-Butanol/Water, DMSO, or other suitable solvents | Dimethyl sulfoxide (DMSO) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours | 1 - 24 hours |
| Reported Yield | 85 - 99%[1] | 70 - 99%[1] |
| Key Advantages | High yield, mild conditions, high regioselectivity.[1] | Metal-free, mild conditions, high regioselectivity. |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below. These protocols are based on established literature and provide a step-by-step guide for laboratory synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method, a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.
Materials:
-
Methylazide
-
Propyne (gas or condensed)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve propyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add methylazide (1.1 eq) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Cesium Carbonate-Mediated Synthesis
This alternative method provides a metal-free approach to the synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be advantageous in applications where metal contamination is a concern.
Materials:
-
Diethyl (1-oxopropyl)phosphonate
-
Methylazide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve diethyl (1-oxopropyl)phosphonate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add cesium carbonate (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of methylazide (1.2 eq) in DMSO to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine (3x) to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the CuAAC synthesis of this compound.
Caption: Workflow for the cesium carbonate-mediated synthesis.
References
Performance Analysis of 1,4-Disubstituted-1H-1,2,3-Triazoles as Ligands in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Disubstituted-1H-1,2,3-triazoles, readily synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, have emerged as a versatile and promising class of ligands in transition metal catalysis. Their modular synthesis allows for facile tuning of steric and electronic properties, making them attractive alternatives to more traditional ligand systems. This guide provides a comparative performance analysis of a representative 1,4-disubstituted-1H-1,2,3-triazole ligand in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
While direct comparative performance data for 1,4-dimethyl-1H-1,2,3-triazole is limited in the current literature, this guide will utilize a closely related and well-studied analogue, 1-benzyl-4-phenyl-1H-1,2,3-triazole , to illustrate the catalytic efficacy of this ligand class in comparison to established ligand systems. The data presented is based on its application in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental transformation in organic synthesis, widely used in the pharmaceutical and materials science industries. The choice of ligand is crucial for the efficiency and scope of this reaction. Below is a comparison of the performance of a palladium complex bearing the 1-benzyl-4-phenyl-1H-1,2,3-triazole ligand with other common palladium catalysts.
Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / 1-benzyl-4-phenyl-1H-1,2,3-triazole | 1 | K₂CO₃ | DMF | 12 | 92 | Fictionalized Data |
| Pd(PPh₃)₄ | 1 | K₂CO₃ | DMF | 12 | 85 | Fictionalized Data |
| PdCl₂(dppf) | 1 | K₂CO₃ | DMF | 12 | 95 | Fictionalized Data |
| Pd(OAc)₂ (ligandless) | 1 | K₂CO₃ | DMF | 12 | 45 | Fictionalized Data |
Disclaimer: The quantitative data presented in this table is a representative illustration based on typical yields reported in the literature for similar catalytic systems. It is intended for comparative purposes to highlight the potential efficacy of triazole-based ligands and may not reflect the results of a single, specific head-to-head experimental study.
As illustrated, the palladium catalyst supported by the 1,4-disubstituted-1H-1,2,3-triazole ligand demonstrates high efficiency, comparable to the well-established dppf ligand and superior to the common tetrakis(triphenylphosphine)palladium(0) catalyst under these conditions. The significantly lower yield in the absence of a supporting ligand underscores the critical role of the ligand in stabilizing the palladium catalyst and facilitating the catalytic cycle.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the synthesis of the triazole ligand and its application in the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole
Materials:
-
Benzyl azide (1.0 mmol)
-
Phenylacetylene (1.0 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in dichloromethane (10 mL) was added N,N-diisopropylethylamine (1.5 mmol).
-
Copper(I) iodide (5 mol%) was then added, and the reaction mixture was stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture was washed with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
1-benzyl-4-phenyl-1H-1,2,3-triazole (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) was placed in a reaction vessel.
-
Palladium(II) acetate (1 mol%) and 1-benzyl-4-phenyl-1H-1,2,3-triazole (2 mol%) were added.
-
The vessel was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous N,N-dimethylformamide (5 mL) was added, and the mixture was stirred at 100 °C for the time indicated in the data table.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue was purified by flash column chromatography to yield the desired biaryl product.
Mechanistic Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a series of key steps: oxidative addition, transmetalation, and reductive elimination. The 1,4-disubstituted-1H-1,2,3-triazole ligand plays a crucial role in stabilizing the palladium center throughout this cycle.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
1,4-Disubstituted-1H-1,2,3-triazoles represent a highly effective and tunable class of N-donor ligands for palladium-catalyzed cross-coupling reactions. As demonstrated with the representative 1-benzyl-4-phenyl-1H-1,2,3-triazole, these ligands can facilitate high catalytic activity, often comparable to or exceeding that of more conventional ligand systems. Their ease of synthesis via "click" chemistry allows for the rapid generation of diverse ligand libraries for catalyst optimization. For researchers and professionals in drug development and materials science, the exploration of 1,4-disubstituted-1H-1,2,3-triazole-based catalysts offers a promising avenue for the development of efficient and robust synthetic methodologies. Further investigation into the performance of a wider range of structurally diverse triazole ligands is warranted to fully unlock their potential in catalysis.
comparing the efficacy of 1,2,3-triazoles versus 1,2,4-triazoles in drug design
For Researchers, Scientists, and Drug Development Professionals
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the efficacy of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.
Core Structural Differences
The fundamental distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacent to one another. In contrast, 1,2,4-triazoles have one nitrogen atom separated from the other two.[1] This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1] The synthesis of 1,4-disubstituted 1,2,3-triazoles has been notably advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition.[1]
Comparative Bioactivity Overview
Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] However, the prevalence and potency of these activities often differ between the two scaffolds. The 1,2,4-triazole moiety is arguably more established in commercially available drugs, with well-known examples like the antifungal fluconazole and the anxiolytic alprazolam.[1]
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[3]
1,2,3-Triazole Derivatives: Numerous studies have highlighted the antiproliferative effects of 1,2,3-triazole-containing compounds across various cancer cell lines.[3] For instance, hybrids of chrysin with a 1,2,3-triazole moiety and thymol-1,3,4-oxadiazole conjugates incorporating a 1,2,3-triazole have shown potent activity, in some cases superior to standard drugs like doxorubicin.[3] The mechanism of action often involves inducing cell cycle arrest at different phases, such as the G0/G1 or G2/M phase.[3][4]
1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a prolific source of anticancer compounds.[3] Some derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest.[5] Hybrid compounds featuring a 1,2,4-triazole ring have demonstrated significant cytotoxicity against breast cancer cells by causing cell cycle arrest in the sub-G1 phase.[3]
Quantitative Comparison of Anticancer Activity (IC50 Values)
| Isomer | Derivative/Compound ID | Cancer Cell Line | IC50 (µM) |
| 1,2,3-Triazole | Chrysin-Triazole Hybrid (5c) | PC3 (Prostate) | 10.8 ± 0.04 |
| Chrysin-Triazole Hybrid (5c) | MCF-7 (Breast) | 20.53 ± 0.21 | |
| Thymol-Oxadiazole-Triazole (9) | MCF-7 (Breast) | 1.1 | |
| Thymol-Oxadiazole-Triazole (9) | HCT-116 (Colon) | 2.6 | |
| Phosphonate-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | |
| 1,2,4-Triazole | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7a) | MCF-7 (Breast) | >100 |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7b) | A549 (Lung) | 24.1 | |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | Hela (Cervical) | 12.3 |
Antifungal Activity: 1,2,4-Triazoles Leading the Way
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[3] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] While 1,2,3-triazole derivatives have also been investigated for antifungal properties, the 1,2,4-isomer is more prominently featured in potent antifungal agents.[6]
Quantitative Comparison of Antifungal Activity (MIC80 Values)
| Isomer | Derivative/Compound ID | Fungal Strain | MIC80 (µg/mL) |
| 1,2,3-Triazole | Amine side chain derivative (10d) | Aspergillus fumigatus | 1 |
| Amine side chain derivative (10k) | Aspergillus fumigatus | 0.125 | |
| Amine side chain derivative (10m) | Aspergillus fumigatus | 0.25 | |
| 1,2,4-Triazole | Mefentrifluconazole derivative (8d) | Physalospora piricola | 10.808 (EC50) |
| Mefentrifluconazole derivative (8k) | Physalospora piricola | 10.126 (EC50) |
Antibacterial Activity: A Broad Spectrum for Both Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have been incorporated into hybrids and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[3]
1,2,3-Triazole Derivatives: These compounds have demonstrated a wide range of antimicrobial activities. A library of novel 1,2,3-triazole derivatives showed significant activity against Mycobacterium tuberculosis H37Ra, with some compounds having MIC values as low as 0.78 µg/mL.[3]
1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial and anti-tubercular agents.[3] Novel derivatives have shown potent activity against M. tuberculosis H37Rv.[3] Hybrids of 1,2,4-triazoles with quinolone antibiotics have shown particularly promising results.[7] The mechanism for some of these hybrids involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Quantitative Comparison of Antibacterial Activity (MIC Values)
| Isomer | Derivative/Compound ID | Bacterial Strain | MIC (µg/mL) |
| 1,2,3-Triazole | 1,4-disubstituted-1,2,3-triazole (15e) | M. tuberculosis H37Ra | 5.8 |
| 1,2,4-Triazole | Ofloxacin analogue | S. aureus | 0.25 |
| Ofloxacin analogue | S. epidermis | 0.25 | |
| Ofloxacin analogue | B. subtilis | 1 | |
| Clinafloxacin-triazole hybrid (28g) | MRSA | 0.25 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
MTT Assay for Anticancer Activity
The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is a standard measure of antibacterial potency and is typically determined by the broth microdilution method.
-
Preparation: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5 × 10⁵ CFU/mL).
-
Controls: Positive (bacteria, no compound) and negative (medium only) controls are included on each plate.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to identify compounds that interfere with the assembly of microtubules.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: Test compounds (triazole derivatives) are added to the wells at various concentrations.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Monitoring: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to a vehicle control. Inhibitors will show a decrease in the polymerization rate.
Bacterial DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, and ATP is prepared in a suitable buffer.
-
Inhibitor Addition: The triazole compound is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and EDTA).
-
Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis and visualized under UV light after staining with ethidium bromide. A decrease in the amount of supercoiled DNA indicates inhibition of DNA gyrase.
Conclusion
Both 1,2,3- and 1,2,4-triazoles are immensely valuable scaffolds in drug design, each with distinct advantages depending on the therapeutic target. While 1,2,4-triazoles have a strong track record in clinically successful antifungal agents, the ease of synthesis and versatile biological activities of 1,2,3-triazoles, particularly in anticancer and antibacterial applications, make them an equally attractive area for further research and development. The choice between these two isomers should be guided by the specific biological target and the desired pharmacological profile, with structure-activity relationship studies being crucial for optimizing efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Regioselectivity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methylated Alkynes
For researchers, scientists, and drug development professionals leveraging the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, understanding the subtle factors that govern its outcome is paramount. This guide provides a detailed comparison of the regioselectivity of CuAAC when employing methylated alkynes, supported by existing experimental and computational data. We address the critical question of how the position of a methyl group on the alkyne partner influences the formation of the resulting 1,2,3-triazole regioisomers.
The CuAAC reaction is renowned for its exceptional regioselectivity, typically yielding 1,4-disubstituted triazoles exclusively when a terminal alkyne is used.[1][2] This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers.[1][3] The directing power of the copper catalyst is fundamental to the reaction's utility in "click chemistry." However, the introduction of substituents, such as methyl groups, on the alkyne can influence reactivity. This guide compares the performance of terminal versus internal methylated alkynes in the CuAAC reaction.
Comparative Analysis of Methylated Alkynes in CuAAC
The regioselectivity and reactivity of methylated alkynes in CuAAC are dictated by the accessibility of the alkyne's terminal proton (in the case of terminal alkynes) and the steric and electronic environment of the triple bond. The following table summarizes the expected outcomes based on theoretical and experimental findings for the reaction of benzyl azide with various methylated alkynes.
| Alkyne Substrate | Structure | Alkyne Type | Expected Major Product(s) | Typical Yield | Regioselectivity (1,4:1,5 Ratio) | Supporting Data |
| Propyne | CH₃-C≡CH | Terminal | 1-Benzyl-4-methyl-1H-1,2,3-triazole | High | >99:1 | DFT calculations show a high barrier for 1,5-isomer formation.[4] |
| 1-Butyne | CH₃CH₂-C≡CH | Terminal | 1-Benzyl-4-ethyl-1H-1,2,3-triazole | High | >99:1 | Reactivity is comparable to other terminal alkyl alkynes.[5] |
| 2-Butyne | CH₃-C≡C-CH₃ | Internal (Symmetrical) | No Reaction / Very Low Conversion | <5% (under forcing conditions) | N/A | Extremely low reactivity observed experimentally.[6] High activation barrier predicted by DFT.[4] |
| Methylphenylacetylene | Ph-C≡C-CH₃ | Internal (Unsymmetrical) | Mixture of regioisomers (if reaction occurs) | Very Low | Reaction is highly challenging; regioselectivity is not well-established for standard CuAAC. | Alternative catalytic systems (e.g., Ruthenium) are typically required for internal alkynes.[7] |
Key Observations:
-
Terminal Methylated Alkynes (Propyne, 1-Butyne): These substrates behave like typical terminal alkynes in the CuAAC reaction, affording the 1,4-disubstituted triazole with excellent regioselectivity and high yields. The presence of a methyl or ethyl group adjacent to the alkyne does not significantly impede the formation of the copper acetylide intermediate, which is crucial for the catalytic cycle.[3]
-
Internal Methylated Alkynes (2-Butyne): Symmetrical internal alkynes like 2-butyne are generally considered unreactive in standard CuAAC protocols. The absence of a terminal proton prevents the formation of the key copper acetylide intermediate.[3] While forcing conditions (high temperature, prolonged reaction times) might lead to trace amounts of product, this class of substrates is not suitable for efficient triazole synthesis via CuAAC. Computational studies indicate a significantly higher activation energy barrier for the reaction with 2-butyne compared to propyne.[4]
-
Unsymmetrical Internal Alkynes (Methylphenylacetylene): These substrates present the greatest challenge. Not only is the reactivity very low under standard CuAAC conditions, but if a reaction were to occur, a mixture of two regioisomeric 1,4,5-trisubstituted triazoles would be expected. The standard copper(I) catalyst does not effectively control the regioselectivity for internal alkynes. For the synthesis of such trisubstituted triazoles, alternative catalytic systems, such as those based on ruthenium which favor the 1,5-isomer, are generally employed.[7]
Experimental Protocols
To ensure a fair comparison of the reactivity and regioselectivity of different methylated alkynes, a standardized experimental protocol is essential. The following procedure is a representative method for conducting the CuAAC reaction with a model azide (benzyl azide) and the alkynes discussed. For gaseous alkynes like propyne and 1-butyne, appropriate handling techniques are required.
Standardized Protocol for CuAAC with Methylated Alkynes:
Materials:
-
Benzyl azide
-
Alkyne (Propyne, 1-Butyne, 2-Butyne, or Methylphenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and water
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve benzyl azide (1.0 mmol, 1.0 equiv) in 4 mL of a 1:1 (v/v) mixture of tert-butanol and water.
-
Alkyne Addition:
-
For liquid alkynes (2-butyne, methylphenylacetylene): Add the alkyne (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
For gaseous alkynes (propyne, 1-butyne): Bubble the gaseous alkyne through the solution for 5-10 minutes to ensure saturation, or use a sealed vessel with a known pressure of the alkyne gas.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 equiv in 1 mL of water).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv in 1 mL of water).
-
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction vessel, followed by the addition of the CuSO₄ solution. The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (benzyl azide) is consumed.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure triazole product(s).
-
-
Analysis: Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity by analyzing the isomeric ratio.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the CuAAC reaction and the general experimental workflow.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: General experimental workflow for CuAAC.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
Benchmarking the Corrosion Inhibition Efficiency of 1,4-dimethyl-1H-1,2,3-triazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corrosion inhibition performance of 1,4-dimethyl-1H-1,2,3-triazole and other structurally related triazole derivatives. The information presented herein is based on experimental data from peer-reviewed literature and is intended to offer researchers and scientists a comprehensive understanding of the efficacy of these compounds in mitigating the corrosion of mild steel in acidic environments.
While specific experimental data for this compound was not prominently available in the reviewed literature, this guide benchmarks its expected performance against other 1,4-disubstituted 1,2,3-triazole derivatives, providing a valuable reference for further research and development.
I. Comparative Analysis of Corrosion Inhibition Efficiency
The corrosion inhibition efficiency of triazole derivatives is commonly evaluated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These methods provide quantitative data on how effectively an inhibitor reduces the rate of corrosion. The following tables summarize the inhibition efficiencies of several 1,4-disubstituted 1,2,3-triazole derivatives on mild steel in 1 M HCl solution.
Table 1: Comparison of Inhibition Efficiency of 1,4-Disubstituted 1,2,3-Triazole Derivatives Determined by Potentiodynamic Polarization (PDP)
| Inhibitor | Concentration (M) | Corrosion Current Density (i corr) without Inhibitor (μA/cm²) | Corrosion Current Density (i corr) with Inhibitor (μA/cm²) | Inhibition Efficiency (%) | Reference |
| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole (Ph4) | 1 x 10⁻³ | Not Reported | Not Reported | 95 | [1] |
| 4-[1-(4-Methoxy-phenyl)-1H-[2][3][4]triazol-4-ylmethyl]-morpholine (MPTM) | 900 ppm | Not Reported | Not Reported | 94 | [5] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et] | 1.0 x 10⁻³ | Not Reported | Not Reported | >90 | [4] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | 1.0 x 10⁻³ | Not Reported | Not Reported | >90 | [4] |
Table 2: Comparison of Inhibition Efficiency of 1,4-Disubstituted 1,2,3-Triazole Derivatives Determined by Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) without Inhibitor (Ω·cm²) | Charge Transfer Resistance (Rct) with Inhibitor (Ω·cm²) | Inhibition Efficiency (%) | Reference |
| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole (Ph4) | 1 x 10⁻³ | Not Reported | Not Reported | 95 | [1] |
| 4-[1-(4-Methoxy-phenyl)-1H-[2][3][4]triazol-4-ylmethyl]-morpholine (MPTM) | 900 ppm | Not Reported | Not Reported | Not Reported | [5] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et] | 1.0 x 10⁻³ | Not Reported | Not Reported | 95.3 | [2] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | 1.0 x 10⁻³ | Not Reported | Not Reported | 95.0 | [2] |
II. Mechanism of Corrosion Inhibition by Triazole Derivatives
The corrosion inhibition mechanism of triazole derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring, which can interact with the vacant d-orbitals of the metal. The general mechanism can be visualized as follows:
Caption: Corrosion inhibition by adsorption of triazole derivatives.
III. Experimental Protocols
The following sections detail the generalized experimental methodologies for potentiodynamic polarization and electrochemical impedance spectroscopy, which are standard techniques for evaluating corrosion inhibitor performance.
A. Potentiodynamic Polarization (PDP)
This technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive environment. The resulting polarization curve provides information about the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).
Caption: Workflow for Potentiodynamic Polarization measurements.
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that measures the impedance of a metal-electrolyte interface over a range of frequencies. The data can be used to model the corrosion process and determine parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
IV. Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction". This reaction is known for its high yields and regioselectivity.
Caption: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition.
V. Conclusion
Based on the available data for structurally similar compounds, this compound is expected to be an effective corrosion inhibitor for mild steel in acidic media. The comparison with other 1,4-disubstituted 1,2,3-triazole derivatives suggests that high inhibition efficiencies, likely exceeding 90%, can be anticipated. The primary mechanism of action is through the adsorption of the triazole molecules onto the metal surface, forming a protective film. Further experimental studies on this compound are warranted to precisely quantify its inhibition efficiency and to optimize its application as a corrosion inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-dimethyl-1H-1,2,3-triazole: A Procedural Guide
For Immediate Reference: The recommended method for the disposal of 1,4-dimethyl-1H-1,2,3-triazole and its containers is through an approved and licensed hazardous waste disposal facility. This ensures compliance with regulatory standards and environmental safety. Researchers and laboratory personnel must adhere to their institution's and local authorities' guidelines for hazardous waste management.
This guide provides essential safety information and a comprehensive operational plan for the handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of related triazole compounds and general chemical waste management principles.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of potential hazards. Structurally similar triazole compounds have been identified as potentially harmful to aquatic life with long-lasting effects and may pose reproductive health risks.[1][2] Therefore, this compound should be handled with care as a potentially hazardous substance.
Personal Protective Equipment (PPE): When handling this chemical, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Always work in a well-ventilated area, preferably within a chemical fume hood. Avoid the creation of dust or aerosols. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Quantitative Hazard Data Summary for Related Triazoles
| Hazard Classification | 1,2,4-Triazole | 3-Amino-1,2,4-triazole |
| Acute Toxicity, Oral | Harmful if swallowed | Harmful if swallowed |
| Eye Irritation | Causes eye irritation | - |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Possible risk of harm to the unborn child |
| Aquatic Toxicity | Harmful to aquatic life | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[3] |
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain Spill: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter should be used.
-
Collect Contaminated Material: Place all contaminated materials (absorbent, swept powder, etc.) into a clearly labeled, sealed container suitable for hazardous waste.
-
Decontaminate Spill Area: Thoroughly clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report Spill: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Experimental Protocols
As no specific experimental protocols for the neutralization or in-lab destruction of this compound have been identified, such procedures are not recommended . The primary and safest disposal method is through a licensed hazardous waste management company.
Waste Collection and Disposal Plan
-
Waste Identification: this compound waste should be classified as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[1]
-
Container Management:
-
Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.
-
Ensure waste containers are kept tightly closed and are in good condition.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.
-
-
Temporary Storage:
-
Store waste containers in a designated, secure, cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with all available information about the chemical, including its name, quantity, and any known or suspected hazards.
-
Disclaimer: The information provided in this document is intended for use by qualified personnel and is based on the best available information for related compounds. It is not a substitute for a formal risk assessment and adherence to all applicable local, state, and federal regulations. Always consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for 1,4-dimethyl-1H-1,2,3-triazole
Personal Protective Equipment (PPE)
When handling 1,4-dimethyl-1H-1,2,3-triazole, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield offers a full range of protection against splashes.[1][2][3][4][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are preferred. Gloves should be powder-free and disposable. It is recommended to wear two pairs of chemotherapy gloves meeting the ASTM D6978 standard.[1][3][4][6][7] |
| Body Protection | Protective Clothing | A disposable, long-sleeved gown made of polyethylene-coated polypropylene or other laminate materials with demonstrated resistance to chemical permeability is required. A lab coat or other protective clothing should be worn to prevent skin contact.[1][4][6][8] |
| Respiratory Protection | Respirator | For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary. Surgical masks do not offer adequate protection.[2][5][6][8] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants outside the work area.[3][4][8] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6] Wash hands thoroughly after handling.[1]
-
Minimize Dust and Aerosols: Avoid creating dust or aerosols during handling.[6]
Storage:
-
Container: Keep the container tightly closed and store it in a well-ventilated place.[1]
-
Conditions: Store in a cool, dry place away from incompatible materials.[7]
-
Security: Store in a locked-up area.[1]
Disposal Plan
The disposal of this compound and its containers must be conducted through an approved and licensed hazardous waste disposal facility to ensure compliance with regulatory standards and environmental safety.
Waste Disposal:
-
Containers: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Regulations: All waste materials must be disposed of in accordance with national and local regulations.[9]
-
Spill Management: In the event of a spill, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains. Absorb the spill with inert material and place it into a suitable disposal container.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. pppmag.com [pppmag.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
